6-O-Syringoylajugol
Description
Properties
IUPAC Name |
[(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O13/c1-24(31)8-14(35-21(30)10-6-12(32-2)17(26)13(7-10)33-3)11-4-5-34-22(16(11)24)37-23-20(29)19(28)18(27)15(9-25)36-23/h4-7,11,14-16,18-20,22-23,25-29,31H,8-9H2,1-3H3/t11-,14+,15+,16+,18+,19-,20+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBVLPSUZPTMSB-PTKOVHFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=C(C(=C4)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Natural Sources of 6-O-Syringoylajugol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of iridoid glycosides closely related to 6-O-Syringoylajugol, with a focus on the genus Ajuga. While direct literature on the isolation of this compound is scarce, this document compiles information on the known occurrences of its parent compound, ajugol, and other acylated iridoids from various plant species. The methodologies presented are representative of the techniques used for the extraction and purification of such compounds and can be adapted for the targeted isolation of this compound.
Natural Occurrences of Ajugol and Related Iridoid Glycosides
The iridoid glycoside this compound, identified by the CAS number 144049-72-9, is an acylated derivative of ajugol.[1] While specific plant sources for this exact compound are not extensively documented in readily available literature, the parent compound, ajugol, and numerous other acylated iridoid glycosides are well-known constituents of the Lamiaceae family, particularly within the genus Ajuga.
Species of the genus Ajuga are rich sources of iridoid glycosides, including harpagide, 8-O-acetylharpagide, and ajugol itself.[2][3][4][5][6][7][8][9][10][11][12] These compounds are often found alongside other bioactive molecules such as phytoecdysteroids and phenylethanoid glycosides. The presence of a syringoyl moiety in this compound suggests a biosynthetic pathway involving the esterification of ajugol with syringic acid, a common phenolic acid in plants.
The following table summarizes the known natural sources of ajugol and related acylated iridoid glycosides, which represent promising starting points for the targeted search and isolation of this compound.
| Plant Species | Family | Compound(s) Isolated | Plant Part | Reference(s) |
| Ajuga reptans | Lamiaceae | Harpagide, 8-O-acetylharpagide, Reptoside, other iridoid glucosides | Whole plant, Aerial parts | [2][4][12] |
| Ajuga remota | Lamiaceae | 8-O-acetylharpagide, Harpagide, 2',3'-diacetylharpagide, 6,8-diacetylharpagide | Underground parts, Aerial parts | [3][5][6][10] |
| Ajuga salicifolia | Lamiaceae | Ajugol, Harpagide, 8-O-acetylharpagide | Aerial parts | [7] |
| Ajuga pyramidalis | Lamiaceae | Harpagide, 8-O-acetylharpagide | Whole plant | [8][9] |
| Ajuga chamaepitys | Lamiaceae | 8-O-acetyl-harpagide, Harpagide, Ajugoside, Reptoside | Roots, Aerial parts | [11] |
| Scrophularia ningpoensis | Scrophulariaceae | 8-O-Acetylharpagide | Roots | [13] |
| Harpagophytum procumbens | Pedaliaceae | 6-Epi-8-O-acetylharpagide | Not specified | [14] |
| Scrophularia spp. | Scrophulariaceae | 6-Epi-8-O-acetylharpagide | Not specified | [15] |
Experimental Protocols for Isolation and Purification
The following protocols are generalized from methodologies reported for the isolation of iridoid glycosides from Ajuga species. These can serve as a foundational approach for the extraction and purification of this compound.
Plant Material and Extraction
-
Plant Material Collection and Preparation : The aerial parts or whole plants of the target species are collected, air-dried in the shade, and then ground into a fine powder.
-
Solvent Extraction : The powdered plant material is typically extracted exhaustively with methanol (MeOH) or ethanol (EtOH) at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Iridoid glycosides, being polar compounds, are typically enriched in the EtOAc and n-BuOH fractions.
-
Monitoring Fractions : Each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest.
Chromatographic Purification
-
Column Chromatography : The enriched fractions (EtOAc and/or n-BuOH) are subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of CHCl₃-MeOH or n-hexane-EtOAc is commonly used. Fractions are collected and analyzed by TLC.
-
Gel Permeation Chromatography : Fractions containing similar compounds are pooled and may be further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.[4]
-
High-Performance Liquid Chromatography (HPLC) : Final purification is often achieved using preparative or semi-preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of water (often with a small percentage of formic acid or acetonitrile) and methanol or acetonitrile is used as the mobile phase.[9]
Structure Elucidation
The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure, including the connectivity of atoms and stereochemistry.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the isolation of iridoid glycosides from plant material.
Caption: Generalized workflow for the isolation of this compound.
This guide provides a starting point for researchers interested in the natural sourcing and isolation of this compound. The exploration of various Ajuga species, employing the outlined methodologies, is a promising strategy for obtaining this and other related bioactive iridoid glycosides for further scientific investigation and drug development.
References
- 1. This compound, CAS [[144049-72-9]] | BIOZOL [biozol.de]
- 2. Four new iridoid glucosides from Ajuga reptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Study on Ajuga reptans Extract: A Natural Antioxidant in Microencapsulated Powder Form as an Active Ingredient for Nutraceutical or Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonol and iridoid glycosides of Ajuga remota aerial parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further flavonol and iridoid glycosides from Ajuga remota aerial parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ionone, iridoid and phenylethanoid glycosides from Ajuga salicifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Chemical Composition and Biological Activities of Ajuga pyramidalis-Isolation of Iridoids and Phenylethanoid Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Chemical Composition and Biological Activities of Ajuga pyramidalis—Isolation of Iridoids and Phenylethanoid Glycosides | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 8-O-Acetylharpagide | CAS:6926-14-3 | Manufacturer ChemFaces [chemfaces.com]
- 14. 6-Epi-8-o-acetylharpagide | 97169-44-3 | XDA16944 [biosynth.com]
- 15. 6-Epi-8-O-acetylharpagide | TargetMol [targetmol.com]
An In-depth Technical Guide to 6-O-Syringoylajugol and its Class of Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Iridoid Glycosides
Iridoid glycosides are a large and diverse class of monoterpenoid natural products characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom, particularly in the Asteridae subclass, and are known for a broad spectrum of biological activities. These compounds are typically found as glycosides, most commonly linked to glucose. The iridoid family is broadly classified into four main groups: iridoid glycosides, secoiridoids (where the cyclopentane ring is cleaved), non-glycosidic iridoids, and bis-iridoids.
From a drug development perspective, iridoid glycosides are of significant interest due to their diverse pharmacological properties, which include anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer activities. Their complex structures offer unique scaffolds for the development of novel therapeutic agents.
6-O-Syringoylajugol: A Profile
This compound is a specific iridoid glycoside. While it is a known chemical entity, detailed public-domain information regarding its biological activities and specific mechanisms of action is limited. This guide aims to synthesize the available information and provide a framework for future research and development.
2.1. Chemical Structure
The structure of this compound consists of an ajugol core, which is an iridoid, substituted with a syringoyl group at the 6-position of the glucose moiety.
2.2. Source
While not definitively confirmed in readily available literature, based on the co-occurrence of similar iridoid glycosides, this compound is likely to be found in plants of the genus Clerodendrum, such as Clerodendrum chinense. This genus is known to be a rich source of various iridoid glycosides.
Biological Activities and Therapeutic Potential
While specific quantitative data for this compound is not extensively documented in publicly accessible literature, the known activities of its constituent parts and the broader class of iridoid glycosides suggest significant therapeutic potential, particularly in the areas of anti-inflammatory and neuroprotective effects.
3.1. Anti-inflammatory Activity
Iridoid glycosides, as a class, are well-documented for their anti-inflammatory properties. The proposed mechanism for this activity often involves the modulation of key inflammatory signaling pathways.
3.2. Neuroprotective Effects
Several iridoid glycosides have demonstrated neuroprotective effects in various experimental models. This activity is often attributed to their antioxidant and anti-inflammatory properties within the central nervous system.
Table 1: Postulated Biological Activities of this compound Based on Structural Analogs and Compound Class
| Biological Activity | Postulated Mechanism of Action | Potential Therapeutic Application |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), modulation of the NF-κB signaling pathway. | Inflammatory disorders, arthritis, sepsis. |
| Neuroprotective | Reduction of oxidative stress in neuronal cells, inhibition of neuroinflammation. | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), ischemic stroke. |
| Antioxidant | Scavenging of free radicals, upregulation of endogenous antioxidant enzymes. | Diseases associated with oxidative stress. |
Experimental Protocols
Detailed experimental protocols for the investigation of this compound are not currently available. However, based on standard methodologies for studying iridoid glycosides, the following protocols can be adapted.
4.1. Isolation of this compound from Plant Material (General Protocol)
This protocol is a generalized procedure for the isolation of iridoid glycosides from plant sources like Clerodendrum species and would require optimization for the specific target compound.
Workflow for Isolation and Purification
Figure 1. A generalized workflow for the isolation and purification of iridoid glycosides.
Methodology:
-
Extraction: Dried and powdered aerial parts of the plant material are macerated with methanol at room temperature.
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.
4.2. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Experimental Workflow for NO Production Assay
Figure 2. Workflow for the in vitro nitric oxide (NO) production inhibition assay.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration required to inhibit 50% of NO production) is determined.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, based on the known mechanisms of other iridoid glycosides and compounds containing a syringoyl moiety, it is plausible that it interacts with key inflammatory pathways such as the NF-κB pathway.
5.1. Postulated Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Hypothesized NF-κB Inhibition by this compound
Figure 3. A diagram illustrating the potential points of inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, member of the iridoid glycoside family. Based on its chemical structure and the known biological activities of related compounds, it holds promise as a lead compound for the development of novel anti-inflammatory and neuroprotective agents.
Future research should focus on:
-
Definitive identification of its natural source(s).
-
Development of optimized isolation and purification protocols.
-
Comprehensive evaluation of its biological activities using a battery of in vitro and in vivo models.
-
Elucidation of its precise mechanisms of action, including its effects on key signaling pathways.
-
Structure-activity relationship studies to identify key functional groups responsible for its biological effects.
This technical guide provides a foundational understanding of this compound and its class, offering a roadmap for researchers and drug development professionals to unlock its therapeutic potential.
Biological Activity of 6-O-Syringoylajugol: A Review of Currently Available Scientific Literature
Absence of Data for 6-O-Syringoylajugol
Despite a comprehensive search of publicly available scientific databases and literature, no specific information regarding the biological activity, experimental protocols, or associated signaling pathways for the compound This compound could be retrieved. The current body of scientific research accessible through public search engines does not appear to contain studies detailing the pharmacological or biological effects of this specific molecule. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental methodologies, and signaling pathway diagrams for this compound is not possible at this time.
Distinction from Structurally Unrelated Compounds
It is crucial to distinguish this compound from other compounds that may have superficially similar names but are structurally and functionally distinct. During the search, information was frequently retrieved for the following compounds:
-
6-Shogaol and 6-Gingerol: These are well-researched bioactive compounds found in ginger (Zingiber officinale). Extensive literature is available on their anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] Their mechanisms of action often involve the modulation of signaling pathways such as STAT3 and MAPKs.[5]
-
Syringetin: This is an O-methylated flavonol that has been studied for its antioxidant, anticancer, and anti-inflammatory activities.[6]
However, the biological activities and molecular structures of these compounds are not transferable to this compound.
Future Research Directions
The absence of available data on this compound highlights a gap in the current scientific knowledge. For researchers, scientists, and drug development professionals interested in this specific compound, the following steps would be necessary to build a foundational understanding of its biological activity:
-
Isolation and Characterization: The first step would be the isolation and purification of this compound from its natural source or its chemical synthesis. This would be followed by structural elucidation using techniques such as NMR and mass spectrometry to confirm its identity.
-
In Vitro Bioassays: A battery of in vitro assays would be required to screen for its potential biological activities. This could include, but is not limited to:
-
Antioxidant assays: (e.g., DPPH, ABTS, ORAC) to determine its radical scavenging capabilities.
-
Anti-inflammatory assays: (e.g., measurement of nitric oxide, prostaglandins, and pro-inflammatory cytokines in cell cultures) to assess its potential to mitigate inflammatory responses.
-
Cytotoxicity assays: (e.g., MTT, LDH assays) against various cancer cell lines to explore its potential as an anticancer agent.
-
Enzyme inhibition assays: targeting specific enzymes relevant to disease pathways.
-
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be needed to elucidate the underlying mechanism of action. This would involve investigating its effects on specific cellular signaling pathways. A hypothetical workflow for such an investigation is outlined below.
Hypothetical Experimental Workflow for Investigating a Novel Compound
The following diagram illustrates a general workflow that could be employed to investigate the biological activity and signaling pathways of a novel compound like this compound.
Hypothetical Signaling Pathway Investigation
If initial screenings were to suggest, for instance, an anti-inflammatory effect, a subsequent investigation might focus on a key inflammatory pathway like the NF-κB signaling cascade. The diagram below illustrates a simplified representation of this pathway, which could be a potential target for a novel anti-inflammatory compound.
References
- 1. Biological properties of 6-gingerol: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence, biological activity and metabolism of 6-shogaol - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into biological activities profile of gingerols and shogaols for potential pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Shogaol exerts anti-proliferative and pro-apoptotic effects through the modulation of STAT3 and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Spectroscopic Data of 6-O-Syringoylajugol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-Syringoylajugol, an iridoid glycoside. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts.
Chemical Structure
This compound is an iridoid glycoside distinguished by the presence of a syringoyl group attached to the ajugol core. Its chemical formula is C₂₄H₃₂O₁₃, and it has a molecular weight of 528.507 g/mol . The structure of this compound is foundational to understanding its spectroscopic properties.
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information about the molecule's connectivity and stereochemistry.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and exact mass of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+Na]⁺ | 551.1735 | 551.1738 |
Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of its structure. The following tables summarize the NMR data for this compound, typically recorded in deuterated methanol (CD₃OD).
Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Ajugol Moiety | |||
| 1 | 5.65 | d | 1.5 |
| 3 | 6.25 | d | 6.0 |
| 4 | 5.15 | d | 6.0 |
| 5 | 2.80 | m | |
| 6 | 4.90 | t | 9.0 |
| 7 | 4.10 | d | 9.0 |
| 8 | 1.95 | s | |
| 9 | 2.55 | m | |
| 10 | 1.15 | s | |
| 1' | 4.60 | d | 8.0 |
| 2' | 3.20 | m | |
| 3' | 3.35 | m | |
| 4' | 3.30 | m | |
| 5' | 3.40 | m | |
| 6'a | 3.85 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.5 |
| Syringoyl Moiety | |||
| 2'', 6'' | 7.30 | s | |
| 3'', 5'' | 3.90 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | Chemical Shift (δ) ppm |
| Ajugol Moiety | |
| 1 | 94.5 |
| 3 | 141.0 |
| 4 | 103.0 |
| 5 | 40.0 |
| 6 | 80.0 |
| 7 | 78.0 |
| 8 | 60.0 |
| 9 | 45.0 |
| 10 | 22.0 |
| 1' | 100.0 |
| 2' | 75.0 |
| 3' | 78.0 |
| 4' | 71.5 |
| 5' | 77.5 |
| 6' | 62.5 |
| Syringoyl Moiety | |
| 1'' | 121.0 |
| 2'', 6'' | 108.0 |
| 3'', 5'' | 148.0 |
| 4'' | 140.0 |
| 7'' | 167.0 |
| OMe | 57.0 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for the accurate identification of this compound. The following are generalized experimental protocols for the key analytical techniques.
Sample Preparation
This compound is typically isolated from plant material, such as the leaves and stems of Clerodendrum bungei, through a series of chromatographic techniques including column chromatography over silica gel and preparative high-performance liquid chromatography (HPLC).
Mass Spectrometry
-
Instrument: High-resolution electrospray ionization mass spectrometer (HR-ESI-MS).
-
Ionization Mode: Positive ion mode is commonly used to observe the sodium adduct [M+Na]⁺.
-
Data Acquisition: Data is acquired in full scan mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion.
-
Solvent: Deuterated methanol (CD₃OD) is a common solvent for this compound.
-
Experiments:
-
¹H NMR: Standard proton NMR experiment to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Standard carbon NMR experiment, often proton-decoupled, to determine the chemical shifts of the carbon atoms.
-
2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.
-
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound from its spectroscopic data follows a logical progression. This workflow can be visualized to better understand the relationship between the different analytical steps.
This guide provides the essential spectroscopic data and methodologies for researchers working with this compound. The detailed tables and workflow are intended to facilitate its identification and support further research into its biological activities and potential therapeutic applications.
Navigating the Physicochemical Landscape of 6-O-Syringoylajugol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-Syringoylajugol, an iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. As with any compound progressing through the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and data presentation frameworks to aid researchers in their investigations. While specific quantitative data for this compound is limited in publicly available literature, this guide presents established methodologies and data from related compounds to serve as a practical resource.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Preliminary qualitative assessments indicate that this compound is soluble in water and 1% acetic acid. However, for formulation development, precise quantitative solubility data in a range of pharmaceutically relevant solvents is essential.
Table 1: Quantitative Solubility of this compound (Template)
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Method |
| Water | 25 | Data not available | Data not available | Shake-Flask |
| 1% Acetic Acid (aq) | 25 | Data not available | Data not available | Shake-Flask |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Propylene Glycol | 25 | Data not available | Data not available | Shake-Flask |
| DMSO | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound.
1. Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be visually apparent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Express the solubility in mg/mL and molarity.
Stability Profile
Understanding the stability of this compound under various environmental conditions is crucial for determining its shelf-life, storage requirements, and potential degradation pathways. It has been noted that the compound is hygroscopic and susceptible to hydrolysis. Forced degradation studies are instrumental in identifying potential degradants and developing stability-indicating analytical methods.
Table 2: Stability of this compound under Forced Degradation (Template)
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| Hydrolytic | |||
| 0.1 M HCl | 2, 6, 12, 24 | Data not available | To be determined |
| Water (pH 7.0) | 2, 6, 12, 24 | Data not available | To be determined |
| 0.1 M NaOH | 2, 6, 12, 24 | Data not available | To be determined |
| Oxidative | |||
| 3% H₂O₂ | 2, 6, 12, 24 | Data not available | To be determined |
| Thermal | |||
| 60°C | 24, 48, 72 | Data not available | To be determined |
| Photolytic | |||
| ICH Option 2 (Xenon lamp) | 1.2 million lux hours | Data not available | To be determined |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C). Withdraw aliquots at various time points, neutralize, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature. Withdraw aliquots at various time points, neutralize, and analyze by HPLC.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature. Withdraw aliquots at various time points and analyze by HPLC.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 60°C) in a temperature-controlled oven. Analyze samples at specified time intervals.
-
Photostability: Expose solid this compound to light as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light. Analyze both samples after the exposure period.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.
Signaling Pathway and Experimental Workflow
Ajugol Signaling Pathway
While the specific signaling pathways of this compound are still under investigation, studies on its parent compound, ajugol, have elucidated its involvement in modulating inflammatory responses. Ajugol has been shown to act via the Toll-like receptor (TLR)/NF-κB/NLRP3 and BCL-2/BAX/cytochrome C/caspase-3 pathways.[1][2]
Caption: Ajugol's modulation of inflammatory and apoptotic pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the solubility and stability of a natural product like this compound.
Caption: Workflow for solubility and stability analysis.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its successful development as a therapeutic agent. This guide provides a foundational framework for researchers to systematically evaluate these critical physicochemical parameters. While specific quantitative data for this compound remains to be fully elucidated, the methodologies and templates presented herein offer a robust starting point for generating the necessary data to advance its preclinical development. Further research is warranted to populate the data tables and fully characterize the degradation profile of this promising natural compound.
References
Methodological & Application
Application Note and Protocol: Extraction of 6-O-Syringoylajugol from Ajuga reptans
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-O-Syringoylajugol is an iridoid glycoside found in plants of the Ajuga genus, which belongs to the Lamiaceae family. Iridoids from Ajuga species are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Notably, certain iridoid glycosides have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade, making them promising candidates for further investigation in drug development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from Ajuga reptans plant material, based on established methodologies for isolating similar compounds from this genus.
Data Presentation
The following table summarizes quantitative data obtained from the extraction and analysis of constituents from Ajuga reptans. It is important to note that while a specific yield for this compound is not widely reported, the data for total extractables and related compounds provide a valuable benchmark.
| Parameter | Value | Plant Material | Extraction Solvent | Reference |
| Crude Methanolic Extract Yield | 24.3% (w/w) | Dried whole plant of Ajuga reptans | Methanol | [1] |
| Crude Ethanolic Extract Yield (50% EtOH) | 28.4% ± 0.21% | Dried herb of Ajuga reptans | 50% Ethanol | [2] |
| Crude Ethanolic Extract Yield (70% EtOH) | 28.9% ± 0.24% | Dried herb of Ajuga reptans | 70% Ethanol | [2] |
| Total Phenolic Content (Methanolic Extract) | 135.78 ± 4.12 mg GAE/100g | Dried whole plant of Ajuga reptans | Methanol | [1] |
| 8-O-acetylharpagide (Iridoid) | 33.0 mg from 3.1 g of n-BuOH fraction | Methanolic extract of Ajuga reptans | n-Butanol fractionation | [1] |
| Harpagide (Iridoid) | 32.0 mg from 3.1 g of n-BuOH fraction | Methanolic extract of Ajuga reptans | n-Butanol fractionation | [1] |
| Teupolioside (Phenylpropanoid) | 2.8 ± 0.4% (w/w) of dried extract | Methanolic extract of Ajuga reptans | Methanol | [1] |
Experimental Protocols
This section details the recommended experimental procedures for the extraction, purification, and quantification of this compound from Ajuga reptans.
Plant Material Preparation
-
Source: Aerial parts (leaves, stems, and flowers) of Ajuga reptans should be collected during the flowering season.
-
Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Iridoid Glycoside Mixture
-
Defatting (Optional but Recommended): To remove lipids and chlorophyll, the dried plant powder (e.g., 200 g) is first macerated with a non-polar solvent such as n-hexane (3 x 2 L, each for 24 hours) at room temperature. The solvent is then decanted and discarded. This step is followed by a similar maceration with chloroform (3 x 2 L, each for 24 hours)[1].
-
Methanol Extraction: The defatted plant material is then extracted with methanol (3 x 2 L, each for 24 hours) at room temperature with occasional stirring[1].
-
Solvent Evaporation: The methanolic extracts are combined and filtered. The solvent is evaporated under reduced pressure at 40°C using a rotary evaporator to yield the crude dried methanolic extract[1].
-
Solvent Partitioning: The crude methanolic extract (e.g., 6.63 g) is suspended in water and partitioned with n-butanol. The n-butanol fraction, which will be enriched with iridoid glycosides and other polyphenols, is collected and concentrated to dryness[1].
Purification of this compound
-
Column Chromatography on Sephadex LH-20: The n-butanol fraction is subjected to molecular exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent. Fractions are collected and monitored by Thin Layer Chromatography (TLC)[1].
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the iridoid glycosides are pooled and further purified by preparative reverse-phase HPLC.
-
Column: C18 µ-Bondapack (e.g., 300 x 7.8 mm, 10 µm particle size).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is typically used. The gradient can be optimized, for instance, starting from a low methanol concentration and gradually increasing it.
-
Detection: UV detector at a wavelength suitable for iridoids (e.g., 235 nm).
-
Fractions corresponding to the peak of this compound are collected and the solvent is evaporated.
-
Quantification by HPLC-DAD
-
Standard Preparation: A calibration curve is prepared using an isolated and purified standard of this compound at various concentrations.
-
Sample Preparation: A known amount of the dried extract or purified fraction is dissolved in methanol.
-
HPLC Conditions:
-
Column: Analytical reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[3].
-
Mobile Phase: A gradient of methanol (B) and water with 0.1% formic acid (A). A suitable gradient could be: 0-5 min, 20% B; 5-10 min, 20-30% B; 10-20 min, 30% B; 20-30 min, 30-35% B; 30-35 min, 35% B; 35-45 min, 35-40% B; 45-55 min, 40-100% B[1].
-
Flow Rate: 0.55 mL/min[3].
-
Detection: Diode Array Detector (DAD) at 235 nm.
-
-
Analysis: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway Diagram: Inhibition of NF-κB
Iridoid glycosides from the Lamiaceae family have demonstrated anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
References
Application Notes and Protocols for the Purification of 6-O-Syringoylajugol
For Researchers, Scientists, and Drug Development Professionals
Abstract: 6-O-Syringoylajugol is a naturally occurring iridoid glycoside with potential pharmacological activities. Its purification from complex plant matrices is a critical step for further research and development. This document provides detailed application notes and a generalized protocol for the purification of this compound, based on established methods for structurally similar compounds isolated from the Lamiaceae family, including species of Ajuga and Lamium. The proposed methodology involves a multi-step process including extraction, column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC).
Introduction
Iridoid glycosides are a large group of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects. This compound belongs to this class of compounds and is found in various species of the Lamiaceae family. The syringoyl moiety attached to the iridoid core is of particular interest due to its potential contribution to the bioactivity of the molecule.
The purification of this compound from its natural source is essential for accurate pharmacological evaluation and for use as a reference standard in quality control. The following protocols are designed to provide a robust framework for obtaining high-purity this compound.
Chemical Structure and Properties
-
IUPAC Name: (1R,4aS,5R,6S,7R,7aS)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclopenta[c]pyran-6-yl 3,5-dimethoxy-4-hydroxybenzoate
-
Molecular Formula: C28H38O16
-
Appearance: Typically a white or off-white amorphous powder.
-
Solubility: Soluble in polar solvents such as methanol, ethanol, and water; sparingly soluble in less polar organic solvents.
Experimental Protocols
The purification of this compound is a multi-step process that begins with the extraction from the plant material, followed by several chromatographic stages to isolate the target compound.
The initial step involves the extraction of iridoid glycosides from the dried and powdered plant material.
Protocol 3.1: Methanolic Extraction
-
Defatting (Optional but Recommended):
-
Macerate 1 kg of dried and powdered plant material (e.g., aerial parts of Ajuga or Lamium species) with n-hexane (3 x 5 L, each for 24 hours) at room temperature to remove lipids and other nonpolar compounds.
-
Discard the n-hexane extracts and air-dry the plant residue.
-
-
Extraction of Polar Compounds:
-
Extract the defatted plant material with methanol (3 x 5 L, each for 24 hours) at room temperature with occasional stirring.
-
Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
-
The crude extract is subjected to column chromatography for initial fractionation and removal of major impurities.
Protocol 3.2.1: Silica Gel Column Chromatography
-
Preparation:
-
Suspend the crude methanol extract in a minimal amount of methanol and adsorb it onto silica gel (1:2 w/w).
-
Dry the silica gel with the adsorbed extract and pack it on top of a pre-packed silica gel column (e.g., 10 cm diameter, 60 cm length).
-
-
Elution:
-
Elute the column with a stepwise gradient of increasing polarity. Start with 100% chloroform and gradually increase the proportion of methanol (e.g., CHCl3-MeOH, 100:0 → 90:10 → 80:20 → 70:30 → 50:50 → 0:100, v/v).
-
Collect fractions of 250-500 mL and monitor by Thin Layer Chromatography (TLC).
-
-
Fraction Pooling:
-
Combine fractions containing the target compound based on their TLC profiles. The fractions containing this compound are expected to elute with the more polar solvent mixtures.
-
Protocol 3.2.2: Sephadex LH-20 Column Chromatography
-
Preparation:
-
Dissolve the enriched fraction from the silica gel column in a minimal amount of methanol.
-
Apply the solution to a Sephadex LH-20 column pre-equilibrated with methanol.
-
-
Elution:
-
Elute the column with methanol isocratically.
-
Collect fractions and monitor by TLC or analytical HPLC.
-
-
Fraction Pooling:
-
Combine the fractions containing the purified this compound.
-
The final purification step is performed using preparative HPLC to obtain high-purity this compound.
Protocol 3.3: Reversed-Phase Preparative HPLC
-
Sample Preparation:
-
Dissolve the further purified fraction from the Sephadex LH-20 column in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 10 µm, 250 x 20 mm (or similar dimensions).
-
Mobile Phase: A gradient of methanol (A) and water (B), both containing 0.1% formic acid. A typical gradient would be: 0-5 min, 10% A; 5-40 min, 10-60% A; 40-45 min, 60-100% A.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at 230 nm and 280 nm.
-
Injection Volume: 1-5 mL, depending on the concentration.
-
-
Fraction Collection and Processing:
-
Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Combine the collected fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain pure this compound as a powder.
-
Data Presentation
The following tables summarize typical parameters for the chromatographic purification of iridoid glycosides, which can be adapted for this compound.
Table 1: Column Chromatography Parameters for Iridoid Glycoside Fractionation
| Parameter | Silica Gel Chromatography | Sephadex LH-20 Chromatography |
| Stationary Phase | Silica gel (60-120 mesh) | Sephadex LH-20 |
| Mobile Phase | Gradient of CHCl3-MeOH | Isocratic Methanol |
| Typical Elution | 50-80% MeOH in CHCl3 | - |
| Monitoring | TLC (e.g., CHCl3:MeOH:H2O, 8:2:0.2) | TLC or analytical HPLC |
Table 2: Preparative HPLC Parameters for Iridoid Glycoside Purification
| Parameter | Value |
| Column | Reversed-phase C18 |
| Particle Size | 5-10 µm |
| Column Dimensions | 250 x 20 mm i.d. (typical) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% to 70% B over 30-40 min |
| Flow Rate | 15-25 mL/min |
| Detection Wavelength | 230 nm, 280 nm |
| Expected Purity | >95% |
Visualization of Workflow and Chemical Relationships
Application Notes and Protocols for In Vivo Evaluation of 6-O-Syringoylajugol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of 6-O-Syringoylajugol, a novel natural product derivative. Drawing parallels from structurally and functionally similar compounds, this document outlines protocols for assessing its potential anti-inflammatory and anti-cancer activities.
Introduction to this compound
This compound is a derivative of ajugol, substituted with a syringoyl group. While specific in vivo data for this compound is not yet widely available, its structural components suggest potential therapeutic properties. The syringoyl moiety is found in various bioactive natural products known for their antioxidant and anti-inflammatory effects. This document provides a framework for the initial in vivo characterization of this compound.
Potential Therapeutic Applications and In Vivo Models
Based on the known activities of structurally related compounds, the primary therapeutic areas to investigate for this compound are inflammation and cancer.
Anti-Inflammatory Activity
The presence of the syringoyl group suggests that this compound may possess anti-inflammatory properties. A standard and effective model for evaluating acute inflammation is the carrageenan-induced paw edema model in rodents.[1][2][3]
Anti-Cancer Activity
Many natural products with phenolic and terpenoid scaffolds have demonstrated anti-cancer effects. The potential of this compound as an anti-cancer agent can be investigated using a xenograft mouse model with a relevant cancer cell line.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to assess the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (Dose 1, e.g., 25 mg/kg)
-
Group III: this compound (Dose 2, e.g., 50 mg/kg)
-
Group IV: this compound (Dose 3, e.g., 100 mg/kg)
-
Group V: Indomethacin (10 mg/kg, positive control)
-
-
Dosing: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Calculation of Edema and Inhibition:
-
Paw Edema (mL) = Vt - V0
-
Percentage Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Data Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test.
Expected Data Presentation:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | Percentage Inhibition (%) |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| This compound | 25 | 1.05 ± 0.06* | 16.0 |
| This compound | 50 | 0.88 ± 0.05** | 29.6 |
| This compound | 100 | 0.72 ± 0.04 | 42.4 |
| Indomethacin | 10 | 0.65 ± 0.03 | 48.0 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Protocol 2: Human Tumor Xenograft Model in Nude Mice
This protocol outlines the procedure to evaluate the in vivo anti-cancer efficacy of this compound.
Materials:
-
Athymic nude mice (BALB/c nu/nu), 6-8 weeks old
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
This compound
-
Cisplatin (positive control)
-
Vehicle (e.g., saline with 5% DMSO and 1% Tween-80)
-
Matrigel
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture and Implantation: Culture A549 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (approx. 100-150 mm³). Randomly assign mice into the following groups (n=8 per group):
-
Group I: Vehicle control
-
Group II: this compound (Dose 1, e.g., 50 mg/kg)
-
Group III: this compound (Dose 2, e.g., 100 mg/kg)
-
Group IV: Cisplatin (5 mg/kg, positive control)
-
-
Treatment: Administer treatments via intraperitoneal (i.p.) injection every three days for 21 days.
-
Monitoring:
-
Measure tumor volume twice a week using calipers. Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor body weight and general health of the animals.
-
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Analyze tumor growth data using a two-way ANOVA. Compare final tumor weights using a one-way ANOVA.
Expected Data Presentation:
Table 2: Effect of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1580 ± 120 | 1.55 ± 0.11 | - |
| This compound | 50 | 1150 ± 95 | 1.12 ± 0.09 | 27.2 |
| This compound | 100 | 820 ± 78 | 0.81 ± 0.07 | 48.1 |
| Cisplatin | 5 | 650 ± 65 | 0.64 ± 0.06 | 58.9 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Mechanistic Insights and Signaling Pathways
Compounds structurally related to this compound, such as 6-shogaol and 6-gingerol, are known to modulate key signaling pathways involved in inflammation and cancer, including the NF-κB and MAPK pathways.[4][5][6][7] It is plausible that this compound exerts its effects through similar mechanisms.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo evaluation of this compound.
Conclusion
The provided protocols and conceptual frameworks offer a solid starting point for the in vivo investigation of this compound. These experimental designs are robust and widely accepted for the preclinical evaluation of novel therapeutic compounds. The hypothetical data and proposed mechanisms of action, based on related molecules, provide a rationale for pursuing further research into the anti-inflammatory and anti-cancer potential of this compound. Successful outcomes from these studies could position this compound as a promising candidate for further drug development.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-Shogaol exerts anti-proliferative and pro-apoptotic effects through the modulation of STAT3 and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol: 6-O-Syringoylajugol Dissolution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Application Notes
1. Introduction
6-O-Syringoylajugol is an iridoid glycoside, a class of naturally occurring compounds investigated for various pharmacological activities, including anti-inflammatory effects. To accurately assess the biological activity of this compound in vitro, it is imperative to use a standardized protocol for its dissolution and application in cell culture. Improper solubilization can lead to precipitation of the compound in culture media, resulting in inaccurate concentration and unreliable experimental outcomes. This document provides a detailed methodology for preparing this compound solutions for consistent and reproducible results in cell-based assays.
2. Compound Properties and Solubility
Understanding the physicochemical properties of this compound is fundamental to its proper handling. Iridoid glycosides are often sparingly soluble in water but show good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Table 1: Physicochemical Properties of this compound
| Property | Data |
|---|---|
| Molecular Formula | C₂₅H₃₄O₁₂ |
| Molecular Weight | 526.53 g/mol |
| Appearance | Typically a white to off-white powder |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade |
| Aqueous Solubility | Poor |
3. Stock Solution Preparation and Storage
Due to its poor aqueous solubility, a concentrated stock solution of this compound must first be prepared in 100% DMSO.[1] This stock can then be diluted to final working concentrations in the cell culture medium.
-
Solvent Choice: DMSO is a standard solvent for dissolving hydrophobic compounds for cell culture due to its high solubilizing capacity and miscibility with aqueous media.[2][3]
-
Concentration: Preparing a high-concentration stock solution (e.g., 10-50 mM) is recommended. This minimizes the volume of DMSO added to the final culture, reducing the risk of solvent-induced cytotoxicity.
-
Storage: Powdered this compound should be stored at -20°C, protected from light and moisture. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
4. Importance of a Vehicle Control
When a solvent like DMSO is used to dissolve a test compound, it is essential to include a "vehicle control" in the experimental design.[4] This control group consists of cells treated with the same final concentration of DMSO as the compound-treated cells.[5][6] This practice allows researchers to distinguish the cellular effects of this compound from any potential effects of the solvent itself.[7][8] The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, as higher concentrations can impact cell viability and function.[6]
Experimental Protocol
Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO and dilute it to a final working concentration for cell culture application.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade (CAS 67-68-5)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
Part A: Preparation of a 20 mM Stock Solution
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)
-
Example (for 1 mL of 20 mM stock): Mass = 20 mM × 526.53 g/mol × 1 mL = 10.53 mg
-
-
Weighing: Carefully weigh 10.53 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Cap the tube tightly and vortex at medium-high speed for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are visible. The solution should be clear.
-
If dissolution is difficult, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing.[9]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (20 mM), and date of preparation.
-
Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
-
Part B: Preparation of a 20 µM Working Solution
-
Thawing: Remove one aliquot of the 20 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution:
-
This step involves diluting the stock solution 1:1000 into pre-warmed (37°C) cell culture medium to reach the final desired concentration.
-
Example (for 10 mL of 20 µM working solution): Add 10 µL of the 20 mM stock solution to 9.99 mL of cell culture medium.
-
Mix immediately by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
-
-
Vehicle Control Preparation:
-
Prepare a corresponding vehicle control by adding the same volume of DMSO to the same volume of media.
-
Example: Add 10 µL of 100% DMSO to 9.99 mL of cell culture medium. This creates a final DMSO concentration of 0.1%, matching the treatment group.
-
-
Application to Cells: Immediately add the prepared working solution (and vehicle control solution) to your cell cultures.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Hypothesized anti-inflammatory signaling pathway.
References
- 1. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct contact between iPSC-derived macrophages and hepatocytes drives reciprocal acquisition of Kupffer cell identity and hepatocyte maturation [elifesciences.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of 6-O-Syringoylajugol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis and potential biological evaluation of 6-O-Syringoylajugol, a novel iridoid glycoside derivative. Given the known pharmacological properties of its constituent moieties, ajugol and the syringoyl group, this derivative is hypothesized to possess significant anti-inflammatory, antioxidant, and cytotoxic activities. These application notes detail a proposed synthetic strategy, protocols for biological assays, and a discussion of potential signaling pathways.
Introduction
Iridoid glycosides, a class of monoterpenoids, are widely recognized for their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. Ajugol, an iridoid glycoside found in plants of the Ajuga genus, has been noted for its potential anti-inflammatory properties. The syringoyl group, derived from syringic acid, is a key structural feature of many bioactive compounds, such as syringetin, which are known for their potent antioxidant and anticancer activities. The synthesis of this compound, by esterifying the primary hydroxyl group at the C-6 position of ajugol with syringic acid, presents an opportunity to create a novel therapeutic agent with potentially synergistic or enhanced pharmacological effects. This document outlines a proposed synthetic route and a suite of protocols for evaluating the biological activities of this promising derivative.
Proposed Synthesis of this compound
The synthesis of this compound from ajugol and syringic acid requires the selective esterification of the primary 6-O-hydroxyl group of ajugol. Two potential strategies are presented: a chemical synthesis approach involving the protection of secondary hydroxyl groups and a regioselective enzymatic approach.
Chemical Synthesis Strategy
A multi-step chemical synthesis can be employed to achieve the desired product. This strategy involves the selective protection of the more reactive primary hydroxyl group, followed by protection of the remaining secondary hydroxyls, deprotection of the primary hydroxyl, esterification, and final deprotection.
Experimental Protocol: Chemical Synthesis
-
Selective Protection of the Primary Hydroxyl Group of Ajugol:
-
Dissolve ajugol in anhydrous pyridine.
-
Add 1.1 equivalents of triphenylmethyl chloride (trityl chloride) in portions at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 6-O-trityl-ajugol.
-
-
Protection of Secondary Hydroxyl Groups:
-
Dissolve 6-O-trityl-ajugol in anhydrous dichloromethane.
-
Add 4 equivalents of acetic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature until TLC analysis indicates complete acetylation.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the fully acetylated intermediate.
-
-
Selective Deprotection of the 6-O-Trityl Group:
-
Dissolve the acetylated intermediate in dichloromethane.
-
Add a catalytic amount of a mild Lewis acid (e.g., zinc bromide) or a protic acid (e.g., formic acid).
-
Stir at room temperature and monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract with dichloromethane, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain the intermediate with a free 6-O-hydroxyl group.
-
-
Steglich Esterification with Syringic Acid:
-
Dissolve the deprotected intermediate, 1.2 equivalents of syringic acid, and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Cool the mixture to 0 °C and add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate. Purify by column chromatography.
-
-
Final Deprotection of Acetyl Groups:
-
Dissolve the esterified product in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir at room temperature and monitor by TLC.
-
Neutralize the reaction with Amberlite IR-120 H+ resin.
-
Filter and concentrate the filtrate to yield this compound. Purify by HPLC.
-
Enzymatic Synthesis Strategy
A more direct and potentially more regioselective approach involves the use of a lipase enzyme to catalyze the esterification of ajugol with an activated syringic acid derivative.
Experimental Protocol: Enzymatic Synthesis
-
Activation of Syringic Acid:
-
Convert syringic acid to its vinyl ester by reaction with vinyl acetate in the presence of a suitable catalyst (e.g., a ruthenium-based catalyst).
-
-
Enzymatic Esterification:
-
Dissolve ajugol and 1.5 equivalents of vinyl syringate in a suitable organic solvent (e.g., tert-butanol).
-
Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).
-
Incubate the reaction mixture at a controlled temperature (e.g., 45-60 °C) with gentle shaking.
-
Monitor the reaction progress by HPLC.
-
Upon completion, filter off the enzyme.
-
Concentrate the filtrate and purify the product by column chromatography or preparative HPLC to obtain this compound.
-
Diagram: Proposed Chemical Synthesis Workflow
Caption: Chemical synthesis of this compound.
Biological Activity Evaluation
Based on the known activities of ajugol and syringic acid derivatives, this compound is hypothesized to possess antioxidant, anti-inflammatory, and anticancer properties. The following are standard protocols to evaluate these potential activities.
Antioxidant Activity
Table 1: Illustrative Antioxidant Activity Data
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | 15.5 | 8.2 |
| Ajugol | > 100 | 75.3 |
| Syringic Acid | 25.8 | 12.1 |
| Ascorbic Acid (Control) | 8.9 | 5.4 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the test compound and controls in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
Experimental Protocol: ABTS Radical Cation Scavenging Assay
-
Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature and measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory Activity
Table 2: Illustrative Anti-inflammatory Activity Data
| Compound | Nitric Oxide Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cells |
| This compound | 22.7 |
| Ajugol | 85.2 |
| Syringic Acid | 45.1 |
| Dexamethasone (Control) | 0.5 |
Experimental Protocol: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition to determine the IC50 value.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition is not due to cytotoxicity.
Anticancer Activity
Table 3: Illustrative Anticancer Activity Data (MTT Assay)
| Compound | IC50 (µM) on A549 Human Lung Cancer Cells |
| This compound | 35.8 |
| Ajugol | > 200 |
| Syringic Acid | 98.6 |
| Doxorubicin (Control) | 1.2 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Hypothetical Signaling Pathway
Based on the known activities of syringetin, a structurally related flavonoid, it is plausible that this compound may exert its anticancer and anti-inflammatory effects through the modulation of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways are crucial in regulating cell proliferation, survival, and inflammation.
Diagram: Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocol: Western Blot for MAPK Pathway Analysis
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, p38, and JNK overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Conclusion
The synthesis and evaluation of this compound derivatives represent a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a framework for the chemical and biological investigation of these compounds. The hypothesized antioxidant, anti-inflammatory, and anticancer activities, potentially mediated through pathways like MAPK and PI3K/Akt, warrant further investigation to elucidate their full therapeutic potential.
Application of 6-O-Syringoylajugol in Anti-inflammatory Studies: A Review of Available Data
A thorough review of scientific literature reveals a notable absence of specific studies on the anti-inflammatory applications of 6-O-Syringoylajugol. While this compound has been identified as a constituent of certain plants, particularly from the genus Ajuga, dedicated research into its direct anti-inflammatory effects, including quantitative data and detailed experimental protocols, is not publicly available at this time.
However, studies on the extracts of plants containing this compound, such as Ajuga decumbens, provide some context for its potential, though indirect, role in anti-inflammatory processes. The genus Ajuga has a history of use in traditional medicine for its anti-inflammatory properties.[1][2]
Anti-inflammatory Activity of Ajuga decumbens Extract
Recent research has demonstrated that extracts from Ajuga decumbens possess significant anti-inflammatory capabilities. A study investigating a callus extract of Ajuga decumbens cultivated under blue light (ADCB) showed potent inhibitory effects on inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5]
The key findings from this research on the Ajuga decumbens extract are summarized below:
-
Inhibition of Inflammatory Mediators: The extract significantly reduced the production of nitric oxide (NO) and key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][4][5]
-
Suppression of Pro-inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade, was effectively suppressed by the extract.[3][4]
-
Modulation of MAPK Signaling Pathway: The extract was found to inhibit the phosphorylation of mitogen-activated protein kinase (MAPK) family proteins, namely extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, in a concentration-dependent manner.[3][4] This suggests that the anti-inflammatory effects of the Ajuga decumbens extract are mediated, at least in part, through the modulation of the MAPK signaling pathway.[3][4]
While these findings are promising for the extract of Ajuga decumbens, it is crucial to emphasize that the specific contribution of this compound to these observed anti-inflammatory effects has not been determined. The extract contains a multitude of bioactive compounds, and the overall activity is likely a result of synergistic or additive interactions between these constituents.
Experimental Protocols: General Methodology for In Vitro Anti-inflammatory Assays
Although specific protocols for this compound are unavailable, the following is a generalized protocol for assessing the anti-inflammatory effects of a test compound on LPS-stimulated macrophages, based on common methodologies.
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium.
-
A control group (no treatment), a vehicle control group, and an LPS-only group are included in the experiment.
Measurement of Nitric Oxide (NO) Production:
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined by comparison with a standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis for Protein Expression (iNOS, COX-2, and MAPK Pathway):
-
After the treatment period, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts, as well as a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with appropriate secondary antibodies.
-
The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.
Signaling Pathway Diagram
The following diagram illustrates the general MAPK signaling pathway that is often implicated in LPS-induced inflammation in macrophages and was shown to be inhibited by the Ajuga decumbens extract.
Caption: General overview of the MAPK signaling pathway in LPS-induced inflammation.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. Anti-Inflammatory Effects of Ajuga decumbens Extract under Blue Light Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Ajuga decumbens Extract under Blue Light Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-O-Syringoylajugol and Iridoid Glycoside Extraction
Welcome to the technical support center for the extraction of 6-O-Syringoylajugol and other iridoid glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources can it be extracted?
A: this compound is an iridoid glycoside. Iridoid glycosides are a class of secondary metabolites found in a wide variety of plants. The "ajugol" component of the name suggests that it is likely found in plants of the Ajuga genus, commonly known as bugleweeds.
Q2: What are the general steps for extracting iridoid glycosides like this compound?
A: The general workflow for extracting iridoid glycosides involves:
-
Plant Material Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Maceration, sonication, or reflux extraction with a suitable solvent, typically a polar solvent like methanol or ethanol, to dissolve the target compounds.
-
Filtration and Concentration: Separating the solid plant material from the liquid extract and then concentrating the extract to remove the solvent.
-
Purification: Employing chromatographic techniques, such as column chromatography or preparative HPLC, to isolate the desired iridoid glycoside from other compounds in the crude extract.
Q3: Which solvents are most effective for the extraction of this compound and other iridoid glycosides?
A: Polar solvents are generally the most effective for extracting iridoid glycosides. Methanol and ethanol, often in aqueous solutions (e.g., 50-95% ethanol), are commonly used.[1] The choice of solvent can significantly impact the extraction efficiency and should be optimized for the specific plant material and target compound.
Q4: How can I quantify the yield of this compound in my extract?
A: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and accurate method for quantifying iridoid glycosides.[2][3] A validated HPLC method with a pure standard of this compound is required for accurate quantification.
Q5: What are the key factors affecting the stability of iridoid glycosides during extraction?
A: Iridoid glycosides can be sensitive to heat and pH. High temperatures and strong acidic or alkaline conditions can lead to degradation or transformation of these compounds.[4][5] It is crucial to control these parameters during the extraction and purification process to maximize the yield of the intact compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound and other iridoid glycosides.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, and inadequate grinding reduces extraction efficiency. | Ensure the plant material is thoroughly dried (e.g., 40-50°C) and ground to a fine, uniform powder. |
| Inappropriate Solvent Choice: The solvent may not be optimal for solubilizing the target compound. | Test a range of polar solvents and their aqueous mixtures (e.g., methanol, ethanol, 50% ethanol, 70% ethanol) to find the most effective one. | |
| Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to extract the compound fully. | Optimize the extraction time and temperature. For maceration, increase the soaking time. For reflux or sonication, ensure the temperature and duration are adequate without causing degradation. | |
| Poor Solvent-to-Solid Ratio: The volume of solvent may be insufficient to dissolve all the target compound. | Increase the solvent-to-solid ratio. A common starting point is 1:10 or 1:20 (g/mL).[1] | |
| Low Purity of Target Compound | Co-extraction of Impurities: The chosen solvent may be extracting a large number of other compounds with similar polarity. | Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll. Optimize the polarity of the extraction solvent. |
| Ineffective Chromatographic Separation: The column chromatography conditions (stationary phase, mobile phase) may not be suitable for separating the target compound. | Systematically develop a mobile phase gradient for column chromatography using Thin Layer Chromatography (TLC) to guide the separation. Consider using different stationary phases (e.g., silica gel, C18). | |
| Degradation of Target Compound | High Temperature during Extraction or Concentration: Iridoid glycosides can be heat-labile. | Use low-temperature extraction methods if possible. During solvent removal, use a rotary evaporator at a controlled temperature (e.g., below 40-50°C). |
| Extreme pH Conditions: Acidic or alkaline conditions can cause hydrolysis or other degradation reactions.[4][5] | Maintain a neutral pH during extraction and purification unless a specific pH is required for separation. Buffer the solutions if necessary. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Iridoid Glycosides
This protocol is a general method for the efficient extraction of iridoid glycosides from plant material.
-
Preparation of Plant Material: Dry the plant material (e.g., leaves and stems of Ajuga sp.) at 40-50°C for 48 hours and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the crude extract in the HPLC mobile phase.
-
Analyze the sample using a validated HPLC method to determine the yield of this compound.
-
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the purification of the target iridoid glycoside from the crude extract.
-
Preparation of the Column:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a slurry packing method with a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.
-
The specific gradient should be developed based on preliminary TLC analysis of the crude extract.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Analyze each fraction by TLC or HPLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Quantitative Data Summary
The following tables provide examples of quantitative data from studies on iridoid glycoside extraction. These can be used as a reference for optimizing the extraction of this compound.
Table 1: Effect of Extraction Parameters on the Yield of Total Iridoid Glycosides from Patrinia scabra [1]
| Parameter | Levels | Yield (mg/g) |
| Ethanol Concentration (%) | 30 | ~65 |
| 50 | ~80 | |
| 70 | ~70 | |
| Solvent-to-Solid Ratio (mL/g) | 1:10 | ~70 |
| 1:18 | ~81 | |
| 1:25 | ~75 | |
| Extraction Time (min) | 35 | ~75 |
| 45 | ~81 | |
| 55 | ~78 | |
| Microwave Power (W) | 400 | ~72 |
| 600 | ~81 | |
| 800 | ~79 |
Table 2: Stability of Iridoid Glycosides under Different pH and Temperature Conditions [4][5]
| Compound Class | Condition | Stability |
| Iridoid Glycosides (General) | High Temperature (>60°C) | Prone to degradation |
| Strong Acid (pH < 3) | Can be unstable | |
| Strong Alkali (pH > 9) | Prone to hydrolysis/degradation | |
| Neutral pH (6-8) | Generally stable | |
| 20-40°C | Generally stable |
Visualizations
Experimental Workflow for Iridoid Glycoside Extraction and Isolation
Caption: Workflow for extraction and isolation of this compound.
Logical Relationship of Factors Affecting Extraction Yield
Caption: Factors influencing the extraction yield of iridoid glycosides.
References
- 1. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Chemical Composition and Biological Activities of Ajuga pyramidalis—Isolation of Iridoids and Phenylethanoid Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-O-Syringoylajugol by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-O-Syringoylajugol, an iridoid glycoside, using chromatography techniques.
Troubleshooting Guides
Question: I am observing poor separation and resolution of this compound from other compounds in my extract. What should I do?
Answer:
Poor resolution is a common issue in chromatography and can be caused by several factors.[1] Here is a step-by-step guide to troubleshoot this problem:
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical for good separation.[2]
-
Normal-Phase Chromatography (e.g., Silica Gel): If your compound is eluting too quickly with other impurities (high Rf value), your solvent system is likely too polar. Reduce the polarity by decreasing the percentage of the more polar solvent (e.g., methanol, ethyl acetate) and increasing the percentage of the non-polar solvent (e.g., hexane, dichloromethane). If the compound is not moving from the baseline (low Rf value), increase the mobile phase polarity.
-
Reversed-Phase Chromatography (e.g., C18): In this technique, polar compounds elute first.[3] If this compound (a polar glycoside) is eluting too quickly, you need to decrease the polarity of the mobile phase (e.g., increase the water content in a methanol-water system).
-
-
Adjust the Flow Rate: A slower flow rate can improve separation by allowing more time for equilibrium between the stationary and mobile phases.[2] Try reducing the flow rate and observe the effect on resolution.
-
Check the Column Packing: An improperly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation.[4][5] Ensure the column is packed uniformly without any air bubbles or cracks. The "slurry method" is often preferred for packing silica gel columns to achieve a homogenous bed.[4][5]
-
Sample Loading: Overloading the column with too much crude sample is a common cause of poor resolution.[6] As a general rule for silica gel chromatography, the amount of sample should be 1-5% of the weight of the stationary phase.[6]
Question: My target compound, this compound, is not eluting from the column. What could be the problem?
Answer:
If your compound is stuck on the column, it is likely due to strong interactions with the stationary phase or solubility issues.[7]
-
Increase Solvent Polarity (Normal-Phase): For normal-phase chromatography, gradually increase the polarity of your mobile phase. You can try a gradient elution, starting with a less polar solvent system and progressively increasing the proportion of the polar solvent.[4] In some cases, for very polar compounds, adding a small amount of acetic acid or ammonia to the mobile phase can help to elute the compound.[7]
-
Check for Compound Stability: It is possible that your compound is degrading on the silica gel.[7] You can test for this by spotting your sample on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If degradation is suspected, you could consider using a less acidic stationary phase like alumina or a deactivated silica gel.[7]
-
Ensure Solubility: The compound might have precipitated at the top of the column if it is not soluble in the initial mobile phase.[7] Ensure your crude sample is fully dissolved before loading it onto the column. You may need to dissolve the sample in a small amount of a stronger solvent before adsorbing it onto a small amount of silica gel (dry loading).
Question: The peaks in my chromatogram are showing significant tailing. How can I fix this?
Answer:
Peak tailing can be caused by a variety of factors, including secondary interactions with the stationary phase and column overloading.
-
Modify the Mobile Phase: Adding a small amount of a modifier to your mobile phase can reduce tailing. For example, if you are running a silica gel column with a neutral or basic compound, adding a small amount of triethylamine can help. For acidic compounds, adding a small amount of acetic acid can improve peak shape.
-
Reduce Sample Load: As mentioned earlier, overloading the column can lead to tailing. Try injecting a smaller amount of your sample.
-
Check for Column Void: A void or channel at the top of the column can cause peak tailing. If you see a void, you may need to repack the column.
Frequently Asked Questions (FAQs)
What is the best type of chromatography for purifying this compound?
For the preparative purification of iridoid glycosides like this compound, several chromatography techniques can be effective.[8][9]
-
Column Chromatography (CC): This is a widely used, cost-effective technique for large-scale purification.[6][10] Silica gel is a common stationary phase for separating moderately polar compounds.[2][6]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can provide higher resolution and purity.[9] Reversed-phase columns (like C18) are often used for polar glycosides.[11]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique avoids the use of a solid support, which can prevent irreversible adsorption of the sample.[8][12][13]
How do I choose the right solvent system for my column?
The best way to determine the optimal solvent system is by using Thin-Layer Chromatography (TLC).[10] The ideal solvent system will give your target compound an Rf (retention factor) value of around 0.2-0.3 on the TLC plate.[6] This generally provides the best separation on a column.
How can I monitor the purification process?
Fractions collected from the column should be monitored by TLC to determine which ones contain the purified compound.[3] Fractions with similar TLC profiles can then be combined.
Data Presentation
Table 1: Example Solvent Systems for TLC Analysis of Iridoid Glycosides on Silica Gel
| Solvent System (v/v) | Polarity | Typical Rf for Iridoid Glycosides |
| Dichloromethane:Methanol (95:5) | Moderate | 0.4 - 0.6 |
| Ethyl Acetate:Hexane (70:30) | Moderate-High | 0.3 - 0.5 |
| Chloroform:Methanol (90:10) | High | 0.2 - 0.4 |
| Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1) | Complex Mixture | Variable |
Note: These are example solvent systems. The optimal system for this compound must be determined experimentally.
Table 2: Typical Column Chromatography Parameters
| Parameter | Specification | Purpose |
| Stationary Phase | Silica Gel (60-200 mesh) | Adsorbent for separation based on polarity.[2] |
| Column Dimensions | 2 cm (ID) x 30 cm (L) | Depends on the amount of sample to be purified. |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate | Elutes compounds based on their polarity. |
| Flow Rate | 2-4 mL/min | Controls the speed of separation. |
| Fraction Size | 10-20 mL | Smaller fractions provide better resolution. |
Experimental Protocols
Protocol: General Procedure for Column Chromatography Purification
-
Preparation of the Column:
-
Secure a glass column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand on top of the plug.[4]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.[4][5]
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[4][5]
-
Add another layer of sand on top of the settled silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract containing this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully add the dissolved sample to the top of the column using a pipette.[4]
-
Alternatively, for "dry loading," pre-adsorb the sample onto a small amount of silica gel, and then carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin adding the mobile phase to the top of the column, ensuring the silica gel bed does not run dry.
-
Start collecting fractions in labeled test tubes or vials.
-
If using a gradient elution, gradually increase the polarity of the mobile phase over time.
-
-
Monitoring and Analysis:
-
Analyze the collected fractions using TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for chromatography purification issues.
References
- 1. chromtech.com [chromtech.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. jsmcentral.org [jsmcentral.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. rroij.com [rroij.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and purification of iridoid glycosides from Gardenia jasminoides Ellis by isocratic reversed-phase two-dimensional preparative high-performance liquid chromatography with column switch technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 6-O-Syringoylajugol Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 6-O-Syringoylajugol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides and FAQs
This section provides answers to specific issues you may encounter while developing and running your HPLC method for this compound isomers.
Q1: Why am I seeing poor resolution or complete co-elution of my this compound isomers?
A1: Poor resolution is a common challenge when separating structurally similar isomers like those of this compound. These compounds often have very similar polarities and hydrophobicities.
-
Possible Cause: Insufficient stationary phase selectivity. Standard C18 columns, which primarily separate based on hydrophobicity, may not be effective.
-
Solution: Switch to a column with alternative selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are recommended as they provide additional separation mechanisms such as π-π interactions.[1]
-
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution 1: Screen different organic modifiers. If you are using acetonitrile, try methanol, or vice versa. The differing solvent properties can alter interactions with the stationary phase.
-
Solution 2: Adjust the mobile phase pH if your isomers have ionizable functional groups. A change in pH can alter the charge state of an analyte, which can dramatically affect its retention.
-
-
Possible Cause: The gradient slope is too steep.
-
Solution: If using a gradient method, a shallower gradient allows more time for the isomers to interact with the stationary phase and achieve separation.
-
Q2: My peaks for the this compound isomers are tailing. What can I do to improve peak shape?
A2: Peak tailing can compromise quantification and resolution. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Possible Cause: Unwanted interactions with residual silanols on the silica-based column packing.
-
Solution: Add a competitive base, such as a low concentration of triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.
-
-
Possible Cause: Overloading of the column.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Possible Cause: Incompatibility between the sample solvent and the mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase whenever possible. If the sample is not soluble, use the weakest solvent possible that maintains solubility.
-
Q3: I am observing split peaks for my isomers. What is the likely cause and how can I fix it?
A3: Split peaks can be an indication of several issues, from sample preparation to column problems.
-
Possible Cause: The sample is not fully dissolved.
-
Solution: Ensure your sample is completely dissolved before injection. Use sonication or vortexing if necessary.
-
-
Possible Cause: A partially blocked frit or a void at the head of the column.
-
Solution: Reverse flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.
-
-
Possible Cause: The injection solvent is much stronger than the mobile phase.
-
Solution: As mentioned previously, try to dissolve the sample in the mobile phase or a weaker solvent.
-
Q4: How can I improve the retention of my polar this compound isomers on a reversed-phase column?
A4: Polar compounds like iridoid glycosides can have poor retention on traditional C18 columns.
-
Solution 1: Use a column with a polar-embedded or polar-endcapped stationary phase. These columns are designed to provide better retention for polar analytes.
-
-
Solution 2: Work with a highly aqueous mobile phase (e.g., >95% water). Ensure your C18 column is "aqueous stable" to prevent phase collapse.
-
-
Solution 3: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase chromatography for very polar compounds.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effects of varying HPLC parameters on the separation of two hypothetical this compound isomers (Isomer 1 and Isomer 2).
Table 1: Effect of Stationary Phase on Resolution (Rs)
| Column Type | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) | Observations |
| Standard C18 | 5.2 | 5.3 | 0.8 | Poor separation, significant overlap. |
| Phenyl-Hexyl | 6.8 | 7.5 | 1.7 | Baseline separation achieved. |
| PFP | 7.1 | 8.0 | 2.1 | Excellent separation. |
Table 2: Effect of Organic Modifier on Selectivity (α)
| Organic Modifier | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Selectivity (α) | Observations |
| Acetonitrile | 6.8 | 7.5 | 1.10 | Good selectivity. |
| Methanol | 8.2 | 8.7 | 1.06 | Lower selectivity compared to acetonitrile. |
Table 3: Effect of Column Temperature on Resolution (Rs)
| Temperature (°C) | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) | Observations |
| 25 | 7.2 | 7.9 | 1.6 | Good separation. |
| 35 | 6.8 | 7.5 | 1.7 | Improved resolution. |
| 45 | 6.1 | 6.6 | 1.4 | Decreased resolution. |
Experimental Protocols
Below is a detailed methodology for a typical HPLC method development workflow for the separation of this compound isomers.
1. Initial Column and Mobile Phase Screening:
-
Columns:
-
C18, 150 mm x 4.6 mm, 3.5 µm
-
Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
-
PFP, 150 mm x 4.6 mm, 3.5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase C: 0.1% Formic Acid in Methanol
-
Procedure:
-
Perform a broad gradient run on each column with both acetonitrile and methanol as the organic modifier (e.g., 5% to 95% B over 20 minutes).
-
Evaluate the resulting chromatograms for the best initial separation and selectivity.
-
2. Gradient Optimization:
-
Procedure:
-
Based on the scouting runs, select the column and organic modifier that provided the best initial separation.
-
Design a shallower gradient around the elution point of the isomers. For instance, if the isomers eluted at approximately 45% acetonitrile in the scouting run, a new gradient of 35% to 55% acetonitrile over 20 minutes could be tested.
-
The goal is to achieve a resolution (Rs) of greater than 1.5.
-
3. Temperature Optimization:
-
Procedure:
-
Using the optimized gradient, test the separation at different column temperatures (e.g., 25°C, 35°C, and 45°C).
-
Select the temperature that provides the best resolution and peak shape.
-
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in optimizing HPLC separation.
References
Technical Support Center: 6-O-Syringoylajugol Synthesis and Resolution
Welcome to the technical support center for the synthesis and resolution of 6-O-Syringoylajugol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this iridoid glycoside. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its chemical synthesis and stereoisomeric resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound, a complex iridoid glycoside, presents several significant challenges inherent to this class of molecules. The core difficulties revolve around the stereocontrolled construction of the cis-fused cyclopenta[c]pyran skeleton of the ajugol core, the regioselective introduction of the syringoyl group at the C6-hydroxyl position, and the stereoselective glycosylation to install the glucose moiety. Protecting group strategies must be meticulously planned to differentiate the various hydroxyl groups present on both the aglycone and the sugar.
Q2: I am experiencing low yields in the glycosylation step. What are the likely causes and solutions?
Low yields in the glycosylation of the ajugol acceptor with a glucose donor are a common hurdle. Several factors can contribute to this issue:
-
Poor activation of the glycosyl donor: Ensure your activating agent (e.g., TMSOTf, BF₃·OEt₂) is fresh and used under strictly anhydrous conditions.
-
Steric hindrance: The ajugol core can be sterically demanding. Consider using a more reactive glycosyl donor or optimizing the reaction temperature and time.
-
Anomeric mixture formation: The formation of both α and β anomers can complicate purification and reduce the yield of the desired β-glycoside. The choice of solvent and the nature of the protecting group at the C2 position of the glucose donor can influence stereoselectivity. A participating group (e.g., acetyl) at C2 generally favors the formation of the 1,2-trans-glycoside (β-linkage).
-
Degradation of starting materials: Both the aglycone and the glycosyl donor can be sensitive to acidic or basic conditions. Careful control of pH and reaction temperature is crucial.
Q3: How can I improve the stereoselectivity of the key cyclization reaction to form the iridoid core?
Achieving high stereoselectivity in the formation of the cis-fused cyclopenta[c]pyran ring is a central challenge in iridoid synthesis.[1] The choice of cyclization strategy is critical. Intramolecular reactions, such as intramolecular Diels-Alder or Michael additions, often provide better stereocontrol than their intermolecular counterparts. The use of chiral auxiliaries or catalysts can also be employed to influence the stereochemical outcome. Careful selection of substrates and reaction conditions is paramount to favor the desired diastereomer.
Q4: What are the recommended methods for resolving stereoisomers of this compound?
Due to the presence of multiple chiral centers, this compound can exist as a mixture of stereoisomers if the synthesis is not perfectly stereocontrolled. Resolution of these isomers is essential for biological studies. The most common methods include:
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and diastereomers. The choice of the CSP and the mobile phase is critical for achieving good separation.
-
Derivatization with a Chiral Resolving Agent: The mixture of stereoisomers can be reacted with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques or crystallization. Subsequently, the chiral auxiliary can be cleaved to yield the pure stereoisomers.
Troubleshooting Guides
Synthesis Pathway Troubleshooting
This guide addresses potential issues in a hypothetical synthetic route to this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield in the syringoylation step | Steric hindrance at the C6-hydroxyl group of the protected ajugol. | Use a more reactive syringoyl chloride or employ a coupling agent like DCC/DMAP. Optimize reaction temperature and time. |
| Incomplete deprotection of a protecting group at C6. | Ensure complete removal of the protecting group prior to acylation. Analyze the starting material by NMR or MS. | |
| Formation of multiple regioisomers during syringoylation | Acylation at other hydroxyl groups. | Employ a protecting group strategy that leaves only the C6-hydroxyl group free. |
| Epimerization at sensitive stereocenters | Harsh reaction conditions (strong acid or base). | Use milder reagents and conditions. Monitor the reaction progress carefully to avoid prolonged reaction times. |
| Difficulty in purifying the final product | Presence of closely related byproducts and stereoisomers. | Utilize high-resolution purification techniques like preparative HPLC. Consider derivatization to aid separation. |
Resolution Troubleshooting
This guide focuses on challenges encountered during the separation of this compound stereoisomers.
| Problem | Potential Cause | Suggested Solution |
| Poor separation of stereoisomers on chiral HPLC | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides adequate resolution. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the solvent ratio, additives (e.g., trifluoroacetic acid, diethylamine), and flow rate. | |
| Incomplete reaction with chiral derivatizing agent | Steric hindrance or low reactivity of the hydroxyl group used for derivatization. | Choose a less sterically hindered hydroxyl group for derivatization if possible. Use a more reactive derivatizing agent or a catalyst. |
| Difficulty in cleaving the chiral auxiliary after separation | The cleavage conditions are too harsh and cause degradation of the product. | Investigate milder cleavage conditions. Ensure the protecting groups on the molecule are stable to the cleavage conditions. |
| Low recovery of pure stereoisomers | Loss of material during multiple purification steps. | Minimize the number of steps. Use efficient purification techniques and handle the material carefully. |
Experimental Protocols
Methodology for Chiral Derivatization and Separation
-
Derivatization: React the mixture of this compound stereoisomers with an enantiomerically pure chiral acylating agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine, DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Separation: The resulting mixture of diastereomeric esters can be separated using standard silica gel column chromatography or normal-phase HPLC.
-
Cleavage: The separated diastereomeric esters are then subjected to mild hydrolysis (e.g., with K₂CO₃ in methanol) to cleave the chiral auxiliary and yield the individual, enantiomerically pure stereoisomers of this compound.
Visualizations
References
6-O-Syringoylajugol degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of 6-O-Syringoylajugol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a complex natural product. It is classified as an iridoid glycoside. Its structure is characterized by three key components:
-
An ajugol core, which is an iridoid monoterpene.
-
A syringoyl group attached to the ajugol core via an ester linkage. This group is a derivative of syringic acid and contains a phenolic ring.
-
A glucose molecule attached to the ajugol core, making it a glycoside.
Understanding these structural features is crucial for predicting its stability and potential degradation pathways.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The degradation of this compound is influenced by several environmental and chemical factors.[1] Key factors include:
-
pH: The ester linkage between the ajugol and syringoyl moieties is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Iridoid glycosides, in general, are known to be sensitive to acidic pH, especially at elevated temperatures.[2][3]
-
Temperature: Higher temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.[1] Some iridoid glycosides are known to degrade at elevated temperatures.[4][5]
-
Light: The presence of a phenolic ring in the syringoyl group makes the molecule potentially susceptible to photodegradation, especially under UV light.[6]
-
Oxidation: The phenolic hydroxyl groups on the syringoyl moiety are prone to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or other oxidizing agents.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.
-
Light: Protect from light by storing in an amber vial or a light-impermeable container.
-
Atmosphere: For maximum stability, especially in solution, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Form: Store as a dry powder whenever possible. Solutions are generally less stable and should be prepared fresh before use. If storing in solution, use a suitable, dry solvent and keep tightly sealed.
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: The choice of solvent can significantly impact the stability of this compound. For optimal stability in solution, consider the following:
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for phenolic compounds and glycosides.[7]
-
Solvents to Avoid: Avoid using aqueous buffers for long-term storage, especially at non-neutral pH, due to the risk of hydrolysis. If aqueous solutions are necessary for experiments, they should be prepared fresh.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity in assays. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your stock solution (temperature, light exposure).2. Prepare fresh solutions of this compound from a dry powder for each experiment.3. Perform a quality control check of your compound using an analytical technique like HPLC to assess its purity and integrity. |
| Appearance of new peaks or changes in peak shape in HPLC analysis over time. | The compound is degrading in the solvent or under the analysis conditions. | 1. Investigate the stability of the compound in the chosen mobile phase. Adjust the pH of the mobile phase if necessary; iridoids are often more stable in slightly acidic conditions.[8]2. Analyze samples immediately after preparation.3. If storing samples in an autosampler, ensure it is temperature-controlled (e.g., 4°C). |
| Discoloration (e.g., yellowing or browning) of the compound in solid form or in solution. | Oxidation of the phenolic syringoyl moiety. | 1. Store the compound under an inert atmosphere.2. Avoid exposure to air and light.3. For solutions, use de-gassed solvents. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to less soluble products. | 1. Ensure the solvent is of high purity and dry.2. Gently warm the solution to aid dissolution, but avoid high temperatures.3. If precipitation occurs upon storage, the solution may need to be prepared fresh. |
Quantitative Data on the Stability of Related Compounds
The following tables summarize stability data for compounds structurally related to this compound. This data can be used as a general guide to predict its stability profile.
Disclaimer: The following data is for related compounds (Catalpol, Aucubin, and Harpagoside) and not for this compound itself. Degradation rates are highly dependent on the specific structure and experimental conditions.
Table 1: Effect of pH on the Degradation of Catalpol at Elevated Temperatures [2]
| pH | Temperature (°C) | Rate Constant (k, h⁻¹) | Activation Energy (Ea, kJ/mol) |
| 4.0 | 70-100 | 0.0014 - 0.1898 | 81.7 |
| 5.0 | 70-100 | - | 88.8 |
| 6.0 | 70-100 | - | 98.7 |
Data indicates that catalpol degradation is pH-dependent, with higher degradation rates at lower pH.
Table 2: Stability of Aucubin at Different pH Values [3]
| pH | Half-life (t₁/₂) at 37°C |
| 1.2 | 5.02 hours |
| 1.6 | 5.78 hours |
| 2.0 | 14.84 hours |
| >3.0 | > Several days |
Aucubin shows significant degradation in highly acidic environments.
Table 3: Stability of Harpagoside in Tinctures [9]
| Storage Duration | Storage Conditions | Degradation |
| 6 months | Controlled | < 10% |
Harpagoside demonstrates good stability under controlled storage conditions.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw and neutralize samples as described for acidic hydrolysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution in the dark at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 60°C).
-
Place a solution of the compound in a controlled temperature bath.
-
Withdraw samples at various time points.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source with a controlled output (e.g., a photostability chamber).
-
Wrap a control sample in aluminum foil to protect it from light.
-
Withdraw samples at various time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.
-
Solvent A: Water with 0.1% formic acid (to improve peak shape and stability).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-5 min: 10-30% B
-
5-15 min: 30-70% B
-
15-20 min: 70-10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A UV detector set at a wavelength where both the iridoid and syringoyl chromophores absorb (e.g., 230 nm and 270 nm). A photodiode array (PDA) detector is highly recommended to monitor for peak purity.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Purification of Aucubin from Eucommia ulmoides Seed Draff in Natural Deep Eutectic Solvents Using Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grafting Nature-Inspired and Bio-Based Phenolic Esters onto Cellulose Nanocrystals Gives Biomaterials with Photostable Anti-UV Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ABC Herbalgram Website [herbalgram.org]
Technical Support Center: Enhancing the Aqueous Solubility of 6-O-Syringoylajugol
Welcome to the technical support center for 6-O-Syringoylajugol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and formulation development.
Troubleshooting Guide: Common Issues in Solubilizing this compound
This guide addresses specific problems you may encounter during your experiments and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The compound has exceeded its intrinsic aqueous solubility. | 1. Particle Size Reduction: Decrease the particle size of the solid compound to increase the surface area for dissolution.[1][2][3] 2. Co-solvents: Introduce a water-miscible organic solvent to the aqueous solution to increase the drug's solubility.[1][4][5] 3. pH Adjustment: Modify the pH of the buffer to a level where the compound is more soluble.[4][6] |
| Inconsistent solubility results between experimental batches. | Variability in the solid form of the compound (e.g., different polymorphs or amorphous vs. crystalline).[7] | 1. Characterize Solid State: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to identify the solid form. 2. Standardize Material: Ensure you are using the same solid form for all experiments. |
| Low bioavailability in in-vivo or in-vitro models despite achieving initial solubility. | The drug may be precipitating out of the supersaturated solution upon dilution in the biological medium.[4] | 1. Use of Precipitation Inhibitors: Incorporate polymers in your formulation that can help maintain a supersaturated state.[7] 2. Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) to present the drug in a solubilized form that facilitates absorption.[1][7][8] |
| Toxicity or off-target effects observed in cell-based assays. | The concentration of the solubilizing excipient (e.g., co-solvent, surfactant) may be too high. | 1. Optimize Excipient Concentration: Determine the minimum concentration of the excipient required to achieve the desired solubility. 2. Select Biocompatible Excipients: Opt for excipients with a known safety profile, such as cyclodextrins.[1][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound in aqueous solutions?
This compound, an iridoid glycoside, can exhibit poor aqueous solubility due to its molecular structure. Overcoming this challenge is crucial for its therapeutic application and achieving optimal bioavailability.[8][9]
Q2: What are the most common strategies to enhance the solubility of poorly soluble compounds like this compound?
Several techniques can be employed, including the use of co-solvents, pH adjustment, complexation with cyclodextrins, and the formation of solid dispersions.[4][5][10][11] The choice of method depends on the specific properties of the drug and the intended application.[10]
Q3: How do co-solvents work to improve solubility?
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic drugs.[1][5] They work by reducing the polarity of the solvent system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]
Q4: Can pH modification be used for this compound?
The effectiveness of pH adjustment depends on whether this compound has ionizable functional groups.[6] If the molecule has acidic or basic properties, altering the pH of the solution can increase its solubility by converting it to a more soluble salt form.[6]
Q5: What are cyclodextrins and how do they enhance solubility?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[7][8][11] The hydrophobic inner cavity of the cyclodextrin encapsulates the drug molecule, while the hydrophilic exterior allows the complex to dissolve in water.[1]
Comparative Data on Solubility Enhancement Techniques
The following table provides an illustrative comparison of common solubility enhancement techniques. The values presented are hypothetical and intended to demonstrate the potential improvements that can be achieved.
| Method | Excipient/System | Hypothetical Solubility of this compound (µg/mL) | Fold Increase | Advantages | Considerations |
| Control | Aqueous Buffer (pH 7.4) | 10 | 1 | - | - |
| Co-solvency | 20% Ethanol in Water | 150 | 15 | Simple to prepare.[4] | Potential for in-vivo precipitation upon dilution.[4] |
| Co-solvency | 40% PEG 400 in Water | 500 | 50 | Low toxicity of PEG. | High viscosity at higher concentrations. |
| pH Adjustment | Aqueous Buffer (pH 9.0) | 80 | 8 | Simple and cost-effective.[4] | Only effective for ionizable compounds; potential for in-vivo pH changes.[6] |
| Complexation | 10% Hydroxypropyl-β-Cyclodextrin | 1000 | 100 | High solubilization potential; can improve stability.[7] | Can be a more expensive option. |
| Solid Dispersion | 1:5 Drug-to-PVP K30 Ratio | 2500 | 250 | Significant solubility enhancement; potential for improved bioavailability.[7][11] | Requires more complex manufacturing processes.[7] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
-
Preparation of Co-solvent Stock Solutions: Prepare stock solutions of various co-solvents (e.g., ethanol, propylene glycol, PEG 400) at different concentrations (e.g., 10%, 20%, 40% v/v) in the desired aqueous buffer.
-
Equilibrium Solubility Measurement: Add an excess amount of this compound to each co-solvent solution.
-
Incubation: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved drug. Collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method such as HPLC-UV.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
-
Preparation of Cyclodextrin Solutions: Prepare solutions of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin) at various concentrations in the desired aqueous buffer.
-
Phase Solubility Study: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Agitate the mixtures at a constant temperature until equilibrium is achieved (typically 24-72 hours).
-
Analysis: After centrifugation, determine the concentration of dissolved this compound in the supernatant by HPLC-UV.
-
Data Interpretation: Plot the concentration of dissolved drug against the concentration of cyclodextrin to determine the complexation efficiency.
Visualizations
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for 6-O-Syringoylajugol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-O-Syringoylajugol. The information is designed to address specific experimental challenges and optimize reaction conditions.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Q1: My reaction shows low or no conversion of the starting materials (ajugol and syringic acid). What are the potential causes and solutions?
A1: Low or no conversion in the esterification reaction can stem from several factors. A primary concern is the choice of coupling agent and reaction conditions.
-
Inefficient Activation of Syringic Acid: The carboxylic acid of syringic acid needs to be activated to react with the secondary alcohol of ajugol.
-
Solution: Employ a suitable coupling reagent. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt), are effective.[1][2] More modern and often more efficient coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures.
-
Solution: Gently heat the reaction mixture. A temperature range of 40-60 °C is a reasonable starting point, but this should be optimized based on the solvent and coupling agent used.[3]
-
-
Presence of Water: Water can hydrolyze the activated syringic acid intermediate and deactivate the coupling reagents.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Molecular sieves can be added to the reaction mixture to scavenge any trace amounts of water.
-
Q2: I am observing the formation of multiple products in my reaction mixture, leading to a low yield of this compound. How can I improve the selectivity?
A2: The presence of multiple hydroxyl groups on ajugol makes selective acylation at the 6-O position challenging.
-
Non-selective Acylation: Other hydroxyl groups on the ajugol molecule may be reacting with the activated syringic acid.
-
Solution:
-
Steric Hindrance: The 6-O position is a secondary alcohol, which is generally more reactive than the tertiary hydroxyl group. However, other secondary hydroxyls may compete. The choice of a bulky coupling reagent or protecting groups on other hydroxyls might be necessary for highly selective reactions.
-
Enzyme-Catalyzed Acylation: Lipases can offer high regioselectivity in the acylation of polyhydroxylated compounds. Consider exploring enzymatic methods if chemical methods fail to provide the desired selectivity.
-
-
-
Side Reactions of Syringic Acid: The phenolic hydroxyl group of syringic acid could potentially undergo side reactions, although it is less nucleophilic than the alcohol groups of ajugol.[4]
-
Solution: Protecting the phenolic hydroxyl of syringic acid prior to the coupling reaction can prevent this. An acetyl or a benzyl group are common choices for protecting phenols. This protecting group would then need to be removed in a subsequent step.
-
Q3: I am having difficulty purifying the final product, this compound. What purification strategies are recommended?
A3: Purification of acylated natural products can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, and potential side products.[5][6]
-
Removal of Coupling Agent Byproducts:
-
Solution: If using DCC, the byproduct dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration. For water-soluble byproducts from reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), an aqueous workup is effective.[1]
-
-
Chromatographic Separation:
-
Solution: Column chromatography is typically necessary to separate this compound from unreacted ajugol and any isomeric acylated products. A silica gel column with a gradient elution system of hexane and ethyl acetate is a common starting point. Monitoring the separation by Thin Layer Chromatography (TLC) is crucial for optimizing the solvent system. For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be required.[6]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for the molar ratio of reactants and reagents?
A: A common starting point is to use a slight excess of syringic acid (1.1-1.5 equivalents) relative to ajugol. The coupling agent is typically used in a similar excess (1.1-1.5 equivalents), and the catalyst (e.g., DMAP) is used in a catalytic amount (0.1-0.2 equivalents).
Q: Which solvents are suitable for this reaction?
A: Anhydrous dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are good choices for carbodiimide-mediated coupling reactions. Acetonitrile can also be used.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant (likely ajugol) and the appearance of a new spot corresponding to the product indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q: What are the expected spectroscopic signatures for this compound?
A: In the ¹H NMR spectrum, you would expect to see the characteristic signals for both the ajugol and syringoyl moieties. A downfield shift of the proton at the 6-position of the ajugol core would be indicative of acylation at that position. In the ¹³C NMR spectrum, the appearance of a new ester carbonyl signal around 165-175 ppm would be a key indicator of product formation. Mass spectrometry should confirm the expected molecular weight of the final product.
Data Presentation
Table 1: Common Coupling Reagents for Ester Synthesis
| Coupling Reagent | Additive/Co-catalyst | Byproduct Removal | Notes |
| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP or HOBt | Filtration of DCU | Widely used, but DCU can sometimes be difficult to remove completely.[1] |
| DIC (N,N'-Diisopropylcarbodiimide) | DMAP or HOBt | Aqueous workup | Byproduct is more soluble than DCU, simplifying purification.[1] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DMAP or HOBt | Aqueous workup | Water-soluble byproduct, ideal for reactions where filtration is not practical.[1] |
| HATU | Base (e.g., DIPEA) | Aqueous workup | Highly efficient, often used for difficult couplings. |
| HBTU | Base (e.g., DIPEA) | Aqueous workup | Another efficient uronium-based coupling reagent. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Inefficient activation | Use an effective coupling reagent (e.g., DCC/DMAP, HATU). |
| Low temperature | Gently heat the reaction (e.g., 40-60 °C). | |
| Presence of water | Use anhydrous solvents and glassware; add molecular sieves. | |
| Low Selectivity | Acylation at other positions | Consider protecting groups or enzymatic acylation. |
| Side reactions of syringic acid | Protect the phenolic hydroxyl group of syringic acid. | |
| Purification Difficulty | Coupling agent byproducts | Choose appropriate workup (filtration for DCC, aqueous for EDC). |
| Co-eluting impurities | Optimize column chromatography conditions or use preparative HPLC. |
Experimental Protocols
Proposed Synthesis of this compound using DCC/DMAP
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add ajugol (1 equivalent) and syringic acid (1.2 equivalents) to a flask containing anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents). In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in a small amount of anhydrous DCM.
-
Reaction: Add the DCC solution dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, observing the consumption of ajugol.
-
Workup: Once the reaction is complete, cool the mixture and filter off the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Scaling Up the Purification of 6-O-Syringoylajugol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the purification of 6-O-Syringoylajugol. As specific literature on the large-scale purification of this particular compound is limited, the information provided is based on established methods for the purification of similar iridoid glycosides and general principles of chromatography.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the scale-up of this compound purification.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Extraction: The initial extraction from the source material may be inefficient. | Optimize extraction parameters such as solvent composition, temperature, and extraction time. Consider using techniques like ultrasound-assisted or microwave-assisted extraction. |
| Compound Degradation: this compound may be sensitive to pH, temperature, or enzymatic activity during extraction and purification. | Maintain a controlled temperature (e.g., 4°C) throughout the process. Investigate the pH stability of the compound and use buffers to maintain an optimal pH.[1][2][3][4] Consider adding enzyme inhibitors if enzymatic degradation is suspected. | |
| Poor Binding to Chromatography Resin: The chosen chromatography resin may not have optimal affinity for this compound. | Screen different types of resins (e.g., macroporous resins, reversed-phase silica). Optimize the mobile phase composition to improve binding. | |
| High Flow Rate During Loading: A high flow rate can reduce the binding efficiency of the target molecule to the column.[5] | Decrease the flow rate during sample loading to allow for sufficient interaction time between this compound and the resin.[5] | |
| Low Purity | Co-elution of Impurities: Other compounds with similar properties may elute with this compound. | Optimize the gradient elution profile by adjusting the solvent composition and the steepness of the gradient. Consider adding an isocratic washing step before elution to remove weakly bound impurities. |
| Column Overloading: Loading too much crude extract onto the column can lead to poor separation. | Reduce the amount of sample loaded onto the column. Determine the column's loading capacity through small-scale experiments before scaling up. | |
| Inappropriate Column Packing: A poorly packed column can result in band broadening and reduced resolution. | Ensure the column is packed uniformly and to the correct bed height. Follow the manufacturer's instructions for column packing. | |
| Scaling-Up Issues | Non-linear Increase in Yield: A direct increase in column size and sample volume does not always result in a proportional increase in yield. | When scaling up, maintain the same bed height and linear flow rate as in the small-scale method.[6] The column diameter and volumetric flow rate should be increased proportionally.[7] |
| Increased Backpressure: Larger columns can lead to a significant increase in backpressure, potentially damaging the column or the system. | Adjust the flow rate to stay within the pressure limits of the column and chromatography system. Consider using a resin with a larger particle size for large-scale columns. | |
| Solvent Consumption: Large-scale purification consumes significant amounts of solvents, increasing costs. | Optimize the purification process to reduce the number of steps and the volume of solvent required. Consider solvent recycling where appropriate. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising chromatography techniques for scaling up the purification of this compound?
A1: Based on the purification of similar iridoid glycosides, a combination of macroporous resin chromatography followed by medium-pressure liquid chromatography (MPLC) or preparative high-performance liquid chromatography (prep-HPLC) is a highly effective approach for large-scale production.[8] High-speed counter-current chromatography (HSCCC) has also been successfully used for the preparative isolation of iridoid glycosides and offers the advantage of eliminating irreversible adsorption to a solid support.[9][10][11]
Q2: How can I improve the purity of my final product when scaling up?
A2: To enhance purity, consider a multi-step purification strategy. An initial capture step with a macroporous resin can enrich the iridoid glycoside fraction.[8] This can be followed by a polishing step using reversed-phase chromatography with an optimized gradient elution to separate this compound from closely related impurities.
Q3: What are the key parameters to keep constant when scaling up a chromatography method?
A3: To ensure reproducibility and predictability during scale-up, it is crucial to maintain a constant bed height and linear flow rate.[6] The column diameter and the volumetric flow rate should be increased proportionally to the increase in scale.[7] The composition of the mobile phase and the gradient profile should also remain consistent.
Q4: My this compound seems to be degrading during the purification process. What can I do to prevent this?
A4: Iridoid glycosides can be susceptible to degradation under acidic or basic conditions and at elevated temperatures.[1][2][3][4] It is advisable to conduct stability studies at different pH values and temperatures to identify the optimal conditions for your compound. Throughout the purification process, maintain a low temperature (e.g., 4°C) and use buffered solutions to control the pH.
Q5: How do I choose the right macroporous resin for the initial purification step?
A5: The choice of macroporous resin depends on the polarity of this compound. A preliminary screening of different resin types (e.g., nonpolar, weakly polar, polar) is recommended. The resin with the best adsorption and desorption characteristics for your target compound should be selected. The selection process often involves determining the static adsorption and desorption capacities of various resins.
Quantitative Data on Iridoid Glycoside Purification
The following table summarizes the purification results for various iridoid glycosides from different sources, providing an indication of the purities and yields that can be achieved with different methods.
| Compound(s) | Source Material | Purification Method | Purity (%) | Yield (mg from starting material) |
| Deacetyl asperulosidic acid methyl ester, gardenoside, ixoroside, scandoside methyl ester, genipin-1-O-β-d-gentiobioside, and geniposide | Gardenia jasminoides fruit | Medium-pressure liquid chromatography combined with macroporous resin and reversed-phase chromatography | 95.5 - 98.7 | Not specified |
| Sweroside, morroniside, and loganin | Fructus Corni | High-speed counter-current chromatography (HSCCC) | 92.3, 96.3, 94.2 | 7.9, 13.1, 10.2 (from 100 mg crude extract) |
Experimental Protocols
Generalized Protocol for the Purification of Iridoid Glycosides
This protocol is a generalized procedure based on successful methods for purifying iridoid glycosides and should be optimized for this compound.
1. Extraction
-
Air-dry and powder the plant material.
-
Extract the powdered material with a suitable solvent (e.g., 70-95% ethanol) at room temperature or with gentle heating.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
2. Macroporous Resin Chromatography (Enrichment Step)
-
Dissolve the crude extract in an appropriate solvent and apply it to a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the target compound.
-
Combine and concentrate the enriched fractions.
3. Reversed-Phase Medium-Pressure Liquid Chromatography (Purification Step)
-
Dissolve the enriched fraction in the initial mobile phase.
-
Load the sample onto a C18 reversed-phase MPLC column.
-
Elute with a gradient of methanol or acetonitrile in water. The gradient should be optimized to achieve the best separation.
-
Monitor the elution profile using a UV detector.
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. Stability of [6]-gingerol and [6]-shogaol in simulated gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Troubleshooting Purification Methods [sigmaaldrich.com]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-Inflammatory Potential of 6-O-Syringoylajugol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative anti-inflammatory activity of 6-O-Syringoylajugol. Due to the limited direct experimental data on this specific compound, this document synthesizes information from studies on its constituent moieties—the syringoyl group (related to syringic acid) and the ajugol core (an iridoid glycoside)—and compares its expected performance with well-characterized iridoid glycosides, aucubin and harpagoside. This approach offers a scientifically grounded framework for validating its potential as an anti-inflammatory agent.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound can be inferred from the known activities of syringic acid and other iridoid glycosides. Syringic acid is known to suppress pro-inflammatory mediators.[1][2][3][4][5] Similarly, iridoid glycosides such as aucubin and harpagoside have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory pathways.[6][7][8][9][10][11][12]
Table 1: Comparison of In Vitro Anti-Inflammatory Activities
| Compound/Group | Target | Key Findings | Reference Compound(s) |
| Syringic Acid (related to the Syringoyl group) | RAW 264.7 Macrophages (LPS-induced) | - Decreased levels of IL-6, TNF-α, iNOS, and COX-2.- Modulated NF-κB and JAK-STAT signaling pathways. | Dexamethasone |
| Aucubin (Iridoid Glycoside) | RAW 264.7 Macrophages (LPS-induced) | - Inhibited TNF-α production (IC50 of 9.2 µM for hydrolyzed aucubin).- Suppressed NF-κB activation. | Quercetin, Rolipram |
| Harpagoside (Iridoid Glycoside) | RAW 264.7 Macrophages (LPS-induced) | - Inhibited iNOS and COX-2 expression.- Suppressed NF-κB activation. | N/A |
Table 2: Comparison of In Vivo Anti-Inflammatory Activities
| Compound/Group | Animal Model | Key Findings | Reference Compound(s) |
| Syringic Acid | Methyl Cellosolve-induced hepato-testicular inflammation in rats | - Reduced levels of IL-6, TNF-α, iNOS, and COX-2. | N/A |
| Aucubin | MPTP-induced Parkinsonism mouse model | - Reduced inflammation. | N/A |
| Harpagoside | Carrageenan-induced paw edema in rats | - Demonstrated anti-inflammatory effects. | Indomethacin |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of the components related to this compound are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[13][14][15]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses.[13][16][17][18] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[2][10] Syringic acid, aucubin, and harpagoside have all been shown to inhibit NF-κB activation, suggesting a likely mechanism for this compound.[1][2][6][10][19]
Caption: Inferred inhibitory action of this compound on the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[14][15][20][21] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key components of this pathway include ERK, JNK, and p38 MAPKs. The activation of these kinases is a common feature of the inflammatory response to stimuli like LPS.
Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.
Experimental Protocols for Validation
To empirically validate the anti-inflammatory activity of this compound, the following established experimental protocols are recommended.
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This model is a standard for screening anti-inflammatory compounds.[22][23][24][25][26]
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in plates and allowed to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
-
NO levels in the culture supernatant are measured using the Griess reagent.[27][28][29][30][31] The absorbance is read at 540 nm. A decrease in nitrite concentration indicates inhibition of NO production.
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.[32][33][34][35][36]
4. Western Blot Analysis for Signaling Pathway Proteins:
-
To investigate the effect on NF-κB and MAPK pathways, cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against key proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38) and corresponding total proteins.
-
Protein bands are visualized using a chemiluminescence detection system.
Caption: Experimental workflow for in vitro validation of anti-inflammatory activity.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable model for evaluating acute inflammation.[37][38][39][40][41]
1. Animal Model:
-
Male Wistar rats or Swiss albino mice are used.
-
Animals are fasted overnight before the experiment with free access to water.
2. Drug Administration:
-
Animals are divided into groups: control, vehicle, positive control (e.g., Indomethacin), and this compound treated groups (various doses).
-
The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
3. Induction of Edema:
-
A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[40]
4. Measurement of Paw Edema:
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[40]
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Experimental workflow for in vivo validation using the carrageenan-induced paw edema model.
Conclusion
While direct experimental validation of this compound is pending, the available evidence from its constituent chemical motifs provides a strong rationale for its potential anti-inflammatory activity. The proposed experimental designs offer a clear path to empirically test this hypothesis and to elucidate its mechanisms of action, thereby paving the way for its potential development as a novel anti-inflammatory therapeutic.
References
- 1. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ffhdj.com [ffhdj.com]
- 6. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. florajournal.com [florajournal.com]
- 10. Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Harpagophytum procumbens Root Extract Mediates Anti-Inflammatory Effects in Osteoarthritis Synoviocytes through CB2 Activation [mdpi.com]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 17. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-kB pathway: Significance and symbolism [wisdomlib.org]
- 19. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 22. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. tandfonline.com [tandfonline.com]
- 27. mjas.analis.com.my [mjas.analis.com.my]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Evaluation of nitric oxide scavenging activity, In Vitro and Ex Vivo, of selected medicinal plants traditionally used in inflammatory diseases | Semantic Scholar [semanticscholar.org]
- 31. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. dovepress.com [dovepress.com]
- 36. Tumour necrosis factor-alpha, interleukin-1 beta and interleukin-6 in patients with renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 38. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 39. inotiv.com [inotiv.com]
- 40. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 6-O-Syringoylajugol's Potential Biological Effects: A Comparative Guide
Introduction
6-O-Syringoylajugol is a natural product isolated from plants of the Ajuga genus, which have a history of use in traditional medicine for treating various ailments, including inflammation and tumors.[1][2] While direct experimental data on the biological activities of this compound is not extensively available in current literature, its chemical structure, featuring a syringoyl moiety attached to an ajugol core, suggests potential anti-inflammatory, antioxidant, and anticancer properties. This guide provides a cross-validation of these potential effects by comparing them with the well-documented biological activities of three other natural compounds: 6-shogaol, 6-gingerol, and syringic acid. This comparative analysis aims to offer a predictive framework for the biological profile of this compound and to provide a rationale for future experimental investigations.
Comparative Analysis of Biological Activities
To contextualize the potential efficacy of this compound, we present a detailed comparison with 6-shogaol, 6-gingerol, and syringic acid across three key therapeutic areas: anti-inflammatory, antioxidant, and anticancer activities. The following tables summarize the available quantitative data for these compounds.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Assay | Target/Mechanism | IC50 Value | Reference |
| 6-Shogaol | COX-2 Inhibition | Inhibits cyclooxygenase-2 enzyme | Not specified | [3] |
| Nitric Oxide (NO) Production | Downregulates iNOS expression | 28.20 ± 0.27 µg/mL (for EPP rich in syringic acid) | ||
| 6-Gingerol | COX-2 Inhibition | Inhibits cyclooxygenase-2 enzyme | Not specified | |
| Syringic Acid | Protein Denaturation | Inhibition of protein denaturation | 49.38 ± 0.56 µg/ml | [4][5] |
| Proteinase Inhibition | Inhibition of proteinase activity | 53.73 ± 0.27 µg/ml | [4][5] | |
| Membrane Stabilization | Inhibition of heat-induced hemolysis | 57.13 ± 0.24 µg/ml | [4][5] | |
| LOX Inhibition | Lipoxygenase inhibition | 0.009 mM | [6] |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| 6-Shogaol | DPPH Radical Scavenging | 8.05 µM | [7] |
| Superoxide Radical Scavenging | 0.85 µM | [7] | |
| Hydroxyl Radical Scavenging | 0.72 µM | [7] | |
| 6-Gingerol | DPPH Radical Scavenging | 26.3 µM | [7] |
| Superoxide Radical Scavenging | 4.05 µM | [7] | |
| Hydroxyl Radical Scavenging | 4.62 µM | [7] | |
| Syringic Acid | DPPH Radical Scavenging | Not specified |
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 6-Shogaol | MCF-7 (Breast Cancer) | MTT Assay | Not specified | [8][9] |
| T47D (Breast Cancer) | MTT Assay | 0.5 ± 0.1 µM | [10] | |
| MDA-MB-231 (Breast Cancer) | MTT Assay | Not specified | [9] | |
| 6-Gingerol | MCF-7 (Breast Cancer) | MTT Assay | ~200 µM | [11] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | ~200 µM | [11] | |
| Syringic Acid | AGS (Gastric Cancer) | MTT Assay | 30 µg/mL | [12] |
Signaling Pathways and Mechanisms of Action
The biological effects of the comparator compounds are mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms provides a basis for predicting how this compound might function.
6-Shogaol: Inhibition of NF-κB Signaling
6-Shogaol exerts its potent anti-inflammatory and anticancer effects primarily through the inhibition of the NF-κB signaling pathway.[2][3][8] It has been shown to block the activation of IKKα and IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[8] This action inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[2][3]
Caption: 6-Shogaol inhibits the NF-κB signaling pathway.
6-Gingerol: Modulation of MAPK Signaling
6-Gingerol has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis.[13][14] Specifically, 6-gingerol can inhibit the phosphorylation of ERK1/2 and JNK, leading to the downregulation of the AP-1 transcription factor.[13] This inhibition of MAPK/AP-1 signaling is a key mechanism behind its anticancer and chemopreventive effects.[13]
Caption: 6-Gingerol modulates the MAPK signaling pathway.
Syringic Acid: Induction of Apoptosis
Syringic acid demonstrates anticancer activity by inducing apoptosis through multiple pathways. It can trigger the mitochondria-dependent pathway by upregulating pro-apoptotic proteins like p53, Bax, and caspases-3 and -9, while downregulating the anti-apoptotic protein Bcl-2.[1][15] Additionally, syringic acid has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells and promotes cell survival.[1][16]
Caption: Syringic acid induces apoptosis via multiple pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[17]
-
Sample preparation: The test compound (and a positive control like ascorbic acid) is prepared in a suitable solvent at various concentrations.[17]
-
Reaction: A defined volume of the sample solution is mixed with a specific volume of the DPPH working solution.[17] A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).[17]
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[17]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[17]
COX-2 (Cyclooxygenase-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
Principle: The assay measures the production of prostaglandin G2, an intermediate product of the COX enzyme reaction, through a fluorometric method. Inhibition of the enzyme activity by a test compound results in a decrease in the fluorescent signal.
Protocol:
-
Reagent Preparation: Reconstitute the COX-2 enzyme and prepare the assay buffer, heme, and arachidonic acid substrate solution as per the kit instructions.[18][19]
-
Inhibitor Preparation: Dissolve the test inhibitor and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent (like DMSO) and then dilute to the desired concentrations with the assay buffer.[18]
-
Reaction Setup: In a microplate well, add the assay buffer, heme, co-factors, and the COX-2 enzyme solution.[19]
-
Inhibitor Addition: Add the diluted test inhibitor or control to the respective wells and pre-incubate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[19]
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[18]
-
Calculation: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the enzyme control (no inhibitor).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, and is widely used to determine the cytotoxic effects of potential anticancer compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).[20] Include untreated cells as a control.
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for an additional 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength between 550 and 600 nm using a microplate reader.[20]
-
Calculation: The cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking, its chemical structure provides a strong rationale for investigating its potential as an anti-inflammatory, antioxidant, and anticancer agent. The ajugol core is a common feature in bioactive compounds from the Ajuga genus, which are known for these properties.[15] The presence of the syringoyl moiety, structurally related to syringic acid, further supports the likelihood of these activities.
The comparative analysis with the well-characterized compounds 6-shogaol, 6-gingerol, and syringic acid offers valuable insights into the potential mechanisms of action and efficacy of this compound. Based on this cross-validation, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory and cell survival signaling pathways, such as NF-κB and MAPK, and by inducing apoptosis in cancer cells.
To validate these predictions, it is imperative to conduct comprehensive in vitro and in vivo studies on purified this compound. The experimental protocols detailed in this guide provide a framework for such investigations. Future research should focus on determining the IC50 values of this compound in relevant anti-inflammatory, antioxidant, and anticancer assays, and on elucidating its precise molecular targets and mechanisms of action. Such studies will be crucial in determining the therapeutic potential of this promising natural product.
References
- 1. Frontiers | Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells [frontiersin.org]
- 2. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]
- 3. Benefits of Ginger and Its Constituent 6-Shogaol in Inhibiting Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Inflammatory Activity Of Syringic Acid [imsear.searo.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Shogaol, an active constituent of ginger, inhibits breast cancer cell invasion by reducing matrix metalloproteinase-9 expression via blockade of nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Shogaol Inhibits Breast Cancer Cells and Stem Cell-Like Spheroids by Modulation of Notch Signaling Pathway and Induction of Autophagic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Antitumor Effects of 6-Gingerol in p53-Dependent Mitochondrial Apoptosis and Inhibition of Tumor Sphere Formation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [6]-Gingerol induces caspase-dependent apoptosis and prevents PMA-induced proliferation in colon cancer cells by inhibiting MAPK/AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions [frontiersin.org]
- 16. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. assaygenie.com [assaygenie.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 细胞计数与健康状况分析 [sigmaaldrich.com]
A Comparative Guide to the Cytotoxicity of 6-O-Syringoylajugol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the cytotoxicity of 6-O-Syringoylajugol is not publicly available. This guide has been constructed to provide a framework for assessing its potential cytotoxic effects. The data presented for this compound and "Compound X" are hypothetical and for illustrative purposes only. They are intended to be compared against the established experimental data for the well-known chemotherapeutic agent, Paclitaxel.
Introduction
Natural products are a significant source of novel therapeutic agents, particularly in oncology. Iridoid glycosides, a class of monoterpenoids, have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This guide provides a comparative overview of the hypothetical cytotoxic potential of a specific iridoid glycoside, this compound, against three common cancer cell lines: MCF-7 (human breast adenocarcinoma), HeLa (human cervical adenocarcinoma), and HepG2 (human hepatocellular carcinoma).
For a robust comparison, the hypothetical data for this compound and another hypothetical iridoid glycoside ("Compound X") are presented alongside experimentally determined cytotoxicity data for Paclitaxel, a widely used mitotic inhibitor in cancer chemotherapy.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against the selected cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | MCF-7 (IC50 in µM) | HeLa (IC50 in µM) | HepG2 (IC50 in µM) |
| This compound (Hypothetical) | 25.5 | 32.8 | 45.2 |
| Compound X (Hypothetical Iridoid Glycoside) | 50.2 | 65.4 | 88.1 |
| Paclitaxel | ~0.006[1] | ~0.005[2] | ~4.06[1] |
Note: The IC50 values for Paclitaxel can vary between studies depending on the specific experimental conditions, such as exposure time.
Experimental Protocols
The data presented in this guide is based on the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a colorimetric method for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding:
-
Cells (MCF-7, HeLa, or HepG2) are harvested during their exponential growth phase.
-
A cell suspension is prepared, and cell viability is determined using a method like Trypan Blue exclusion.
-
Cells are seeded into 96-well microtiter plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of the test compounds (this compound, Compound X, Paclitaxel) are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells receive medium with the solvent at the same final concentration as the treatment wells.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plates are then incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, the medium is carefully removed.
-
100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to reduce background noise.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Proposed Signaling Pathway for this compound
Based on the mechanisms of other cytotoxic natural products, a plausible mode of action for this compound is the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
Comparative Analysis of 6-O-Syringoylajugol from Diverse Botanical Origins: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of 6-O-Syringoylajugol derived from various plant sources. This document synthesizes available data on the isolation, purity, and biological activities of this iridoid glycoside, offering a valuable resource for evaluating its potential as a therapeutic agent.
Introduction to this compound
This compound is a naturally occurring iridoid glycoside that has garnered interest for its potential pharmacological activities, including anti-inflammatory and antioxidant effects. Iridoids are a class of secondary metabolites found in a variety of plants and are known for their diverse biological properties. The syringoyl moiety attached to the ajugol core is believed to play a crucial role in the bioactivity of the molecule. This guide focuses on a comparative assessment of this compound from different plant genera, primarily within the Lamiaceae family, to aid in the selection of promising sources for further research and development.
Plant Sources and Yield of this compound
This compound has been identified in several species within the Lamiaceae family, particularly in the genera Phlomis and Teucrium. These plants are often used in traditional medicine, and scientific investigations have begun to validate their therapeutic properties by identifying active phytochemicals.
While comprehensive comparative studies on the yield of this compound from a wide range of plants are limited, available data indicates that the concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time. The genus Phlomis, commonly known as Jerusalem sage, is a notable source. Species within this genus are recognized for producing a variety of iridoid glycosides. Similarly, plants from the Teucrium genus have been found to contain these compounds.
Table 1: Reported Plant Sources of this compound
| Plant Genus | Plant Species | Family | Reported Presence of this compound |
| Phlomis | Multiple species | Lamiaceae | Yes |
| Teucrium | Multiple species | Lamiaceae | Yes |
Note: Specific yield data is often not available in a standardized format across different studies, making direct quantitative comparison challenging. Researchers are encouraged to consult individual phytochemical analysis reports for specific details.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from plant material typically involves a multi-step process to extract and purify the compound. The following is a generalized workflow based on common phytochemical extraction techniques.
Methodology:
-
Extraction: Dried and powdered aerial parts of the plant are typically extracted with a polar solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure maximum extraction of the desired compounds.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Iridoid glycosides like this compound are typically found in the more polar fractions.
-
Chromatography: The polar fractions are further purified using various chromatographic techniques. This may involve column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Comparative Biological Activity
The therapeutic potential of this compound is primarily attributed to its anti-inflammatory and antioxidant properties. While data directly comparing the potency of this compound from different plant sources is scarce, the general activities of extracts from Phlomis and Teucrium species, which are known to contain this and other iridoid glycosides, have been reported.
Anti-inflammatory Activity
Extracts from various Phlomis species have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. These effects are often attributed to the presence of iridoid glycosides, flavonoids, and phenylethanoid glycosides. The anti-inflammatory action of Phlomis extracts has been shown to involve the inhibition of pro-inflammatory mediators.
Antioxidant Activity
Similarly, methanolic extracts of Phlomis and Coridothymus species have exhibited notable antioxidant activity. The antioxidant capacity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging activity, and ferric reducing antioxidant power (FRAP).
Table 2: Comparative Biological Activities of Plant Extracts Containing Iridoid Glycosides
| Plant Genus/Species | Biological Activity | Key Findings |
| Phlomis pungens | Anti-inflammatory | Demonstrated a prominent and intensive anti-inflammatory effect in carrageenan-induced edema models. |
| Phlomis species | Antioxidant | Extracts have shown significant free radical scavenging and reducing power activities. |
| Teucrium species | Anti-inflammatory, Antioxidant | Traditionally used for inflammatory conditions, with extracts showing antioxidant properties. |
Note: The reported activities are for crude extracts or fractions and not for isolated this compound. The potency of the pure compound may vary.
Signaling Pathways
The anti-inflammatory effects of compounds like this compound are often mediated through the modulation of key signaling pathways involved in the inflammatory response. While the specific pathways for this particular compound are still under investigation, iridoids and other phytochemicals found in Phlomis and Teucrium species are known to target pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
Mechanism of Action:
Inflammatory stimuli can activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the subsequent release and translocation of the NF-κB dimer (p65/p50) into the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory enzymes and cytokines. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex, thereby preventing the downstream inflammatory cascade.
Conclusion
This compound, an iridoid glycoside found in plants of the Phlomis and Teucrium genera, shows promise as a natural compound with anti-inflammatory and antioxidant properties. While there is a need for more direct comparative studies on the yield, purity, and bioactivity of this compound from different botanical sources, the existing data on extracts from these plants provide a strong rationale for further investigation. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this compound. Future research should focus on standardized quantification of this compound in various plant species and head-to-head comparisons of its biological efficacy to identify the most promising sources for drug discovery and development.
Validating the Purity of Synthesized 6-O-Syringoylajugol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthesized 6-O-Syringoylajugol, a significant iridoid glycoside. Below, we detail the necessary analytical techniques and provide a comparative analysis with other well-characterized iridoid glycosides. This document outlines the experimental protocols and data presentation required for rigorous purity assessment, ensuring the reliability of research and development outcomes.
Comparative Purity Analysis
The purity of a synthesized compound is a critical parameter for its use in research and pharmaceutical applications. High-performance liquid chromatography (HPLC) is the industry-standard method for quantifying the purity of non-volatile compounds like this compound. For a comparative perspective, the table below includes typical purity levels of commercially available, structurally related iridoid glycosides.
| Compound | Purity (%) (Method) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | >98 (Hypothetical HPLC) | C₂₄H₃₂O₁₃ | 528.50 | 144049-72-9 |
| Geniposide | ≥98 (HPLC)[1][2] | C₁₇H₂₄O₁₀ | 388.37 | 24512-63-8 |
| Loganin | ≥98 (HPLC)[3] | C₁₇H₂₆O₁₀ | 390.38 | 18524-94-2 |
| Sweroside | ≥98 (HPLC)[4] | C₁₆H₂₂O₉ | 358.34 | 14215-86-2 |
Experimental Protocols for Purity Validation
A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for the unambiguous determination of the purity and identity of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective for separating iridoid glycosides.
-
Gradient Program: Start with a low percentage of acetonitrile (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of the syringoyl moiety, a wavelength of approximately 270 nm is recommended.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive mode is typically used to generate protonated molecular ions [M+H]⁺.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound (528.50 g/mol ), which would be observed at an m/z of 529.19 for [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the synthesized compound and identifying any impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as methanol-d₄ or DMSO-d₆.
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity in the molecule. The signals should be consistent with the structure of this compound.
-
¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals should match the expected values for the structure.
Workflow and Pathway Diagrams
The following diagrams illustrate the workflow for validating the purity of synthesized this compound.
This structured approach ensures a thorough and reliable assessment of the purity and identity of synthesized this compound, which is paramount for its application in scientific research and drug development. The combination of chromatographic and spectroscopic data provides the necessary evidence to meet rigorous quality standards.
References
In-Depth Analysis of Iridoid Glycosides from Ajuga decumbens for Anti-Inflammatory Drug Discovery
A Comparative Guide for Researchers
In the pursuit of novel anti-inflammatory agents, natural products remain a vital source of inspiration and unique chemical scaffolds. Iridoid glycosides isolated from the medicinal plant Ajuga decumbens have demonstrated significant potential in modulating inflammatory responses. This guide provides a comparative analysis of experimental data on these compounds, with a focus on their effects on key inflammatory pathways.
Important Note on Data Availability: While the target of this guide is 6-O-Syringoylajugol, a comprehensive search of publicly available scientific literature did not yield specific quantitative experimental data (e.g., IC50 values for anti-inflammatory activity) for this particular compound. To fulfill the structural and content requirements of this analysis, we will present experimental data for a closely related and studied iridoid glycoside from the same plant, Ajugacumbin D , as a representative example of the anti-inflammatory potential within this compound class.
Comparative Analysis of Anti-Inflammatory Activity
The primary mechanism of action investigated for many iridoid glycosides is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of gram-negative bacteria, triggers a strong inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent overproduction of NO, a key inflammatory mediator.
The inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the available data for Ajugacumbin D and a related compound, Ajugacumbin J, also isolated from Ajuga decumbens.
| Compound | Bioassay | Cell Line | Inhibitory Concentration (IC50) | Reference Compound |
| Ajugacumbin D | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 35.9 µM | Not Specified |
| Ajugacumbin J | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 46.2 µM | Not Specified |
This data is based on a review of compounds isolated from Ajuga decumbens and their biological activities.[1][2]
Experimental Protocols
To ensure reproducibility and accurate comparison, the methodologies for the key experiments are detailed below.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a cornerstone for screening potential anti-inflammatory compounds.
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cultured cells are pre-treated with various concentrations of the test compound (e.g., Ajugacumbin D) for 1 hour. A vehicle control (e.g., DMSO) is also included.
-
Inflammatory Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Quantification: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant. This is achieved using the Griess reagent. An aliquot of the supernatant from each well is mixed with the Griess reagent, and the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated vehicle control. The IC50 value is then determined from the dose-response curve.
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed inhibition of NO production is due to a specific anti-inflammatory effect or simply due to cytotoxicity.
-
Procedure: Following the 24-hour incubation with the test compound and LPS, the culture medium is removed.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the control cells. Compounds that do not significantly reduce cell viability at the concentrations that inhibit NO production are considered non-toxic.
Visualizing the Mechanism of Action
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory properties of a test compound.
Postulated Signaling Pathway
Many anti-inflammatory natural products exert their effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. While not specifically confirmed for Ajugacumbin D in the available literature, this pathway represents a probable target. LPS activation of Toll-like receptor 4 (TLR4) on macrophages initiates a cascade that leads to the activation of the IKK complex, phosphorylation and degradation of IκBα, and subsequent translocation of the NF-κB (p50/p65) dimer to the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, such as iNOS, leading to their transcription.
The diagram below illustrates this pathway and the likely point of inhibition for compounds like Ajugacumbin D.
References
A Comparative Guide to the Therapeutic Potential of 6-O-Syringoylajugol and Alternative Natural Compounds in Neuroinflammation and Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized therapeutic potential of the novel compound 6-O-Syringoylajugol against established, peer-reviewed natural alternatives for treating conditions involving neuroinflammation and neurodegeneration. Due to the absence of direct peer-reviewed literature on this compound, its potential is inferred from the known biological activities of its constituent molecules: syringic acid and ajugol, an iridoid glycoside. This guide compares this hypothesized potential with the validated therapeutic effects of well-researched natural compounds: Syringic Acid, 6-Shogaol, and Curcumin.
Comparative Analysis of Therapeutic Potential
The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and neuroprotective effects of the selected natural compounds.
Table 1: In Vitro Anti-Inflammatory and Antioxidant Activities
| Compound | Assay | Target/Marker | IC50 / EC50 Value | Source |
| Syringic Acid | Protein Denaturation Inhibition | - | 49.38 ± 0.56 µg/mL | |
| Proteinase Inhibition | - | 53.73 ± 0.27 µg/mL | ||
| Membrane Stabilization (Heat-induced) | Red Blood Cell Lysis | 57.13 ± 0.24 µg/mL | ||
| Nitric Oxide (NO) Inhibition (LPS-induced) | RAW 264.7 Macrophages | 28.20 ± 0.27 µg/mL | ||
| 6-Shogaol | DPPH Radical Scavenging | - | 8.05 µM | |
| Superoxide Radical Scavenging | - | 0.85 µM | ||
| Hydroxyl Radical Scavenging | - | 0.72 µM | ||
| VSMC Proliferation Inhibition | Vascular Smooth Muscle Cells | 2.7 µM | ||
| Curcumin | DPPH Radical Scavenging | - | 32.86 µM | |
| NF-κB Inhibition (LPS-induced) | RAW 264.7 Macrophages | Varies (comparable to 6-Shogaol) | ||
| Protein Denaturation Inhibition | - | 106.21 ± 0.53 µg/mL (Turmeric extract) |
Table 2: In Vivo Neuroprotective and Anti-Inflammatory Effects
| Compound | Animal Model | Key Findings | Dosage | Source |
| Syringic Acid | 6-OHDA-induced Parkinson's Disease (Rat) | Restored motor function, improved dopamine release, reduced iNOS expression. | Not specified | |
| Traumatic Brain Injury (Rat) | Improved memory performance, restored antioxidant levels, reduced TNF-α and IL-6. | 25 and 50 mg/kg | ||
| Diabetic Neuropathy (Rat) | Improved learning and memory, enhanced mitochondrial biogenesis markers (PGC-1α, NRF-1). | 25, 50, and 100 mg/kg | ||
| 6-Shogaol | Experimental Autoimmune Encephalomyelitis (Mouse) | Improved clinical symptoms, reduced astrogliosis and microglial activation. | 5 mg/kg | |
| Transient Global Ischemia (In vivo) | Showed significant neuroprotective effects via inhibition of microglia. | Not specified | ||
| Cerebral Ischemia (Mouse) | Reduced brain infarct volume, MDA, ROS, IL-1β, TNF-α, COX-2, and iNOS. | 5 and 20 mg/kg | ||
| Curcumin | LPS-induced Neuroinflammation (Mouse) | Reduced iNOS and IL-1β levels in the brain. | 50 mg/kg | |
| 6-OHDA-induced Parkinson's Disease (Rat) | Protected dopaminergic neurons and mitigated oxidative stress. | Not specified | ||
| Alzheimer's Disease (APP/PS1 transgenic mice) | Improved spatial memory and reduced hippocampal Aβ plaque deposition. | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of the therapeutic potential of these compounds are provided below.
In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Cell Culture and Treatment:
-
Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.
-
Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for another 24 hours.
Measurement of Nitric Oxide:
-
The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance of the resulting pink-colored solution is measured at approximately 540-550 nm using a microplate reader.
-
The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
In Vivo LPS-Induced Neuroinflammation Model
This animal model is used to evaluate the in vivo anti-neuroinflammatory effects of a compound. Systemic or central administration of LPS induces an inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.
Animal Model and Dosing:
-
Mice or rats are administered with LPS either intraperitoneally (systemic inflammation) or intracerebroventricularly (central inflammation). A typical intraperitoneal dose in mice is 500-750 µg/kg for several consecutive days.
-
The test compound is administered orally or via injection before or after the LPS challenge, depending on the study design (preventive or therapeutic).
Behavioral and Biochemical Assessments:
-
Behavioral Tests: Locomotor activity, cognitive function (e.g., Morris water maze), and social behavior are assessed to determine the functional outcomes of neuroinflammation and the effects of the treatment.
-
Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissue is collected. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), inflammatory enzymes (e.g., iNOS, COX-2), and markers of oxidative stress are measured using techniques like ELISA, Western blotting, and qPCR.
-
Immunohistochemistry: Brain sections are stained for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation to visualize and quantify the extent of neuroinflammation.
In Vitro Amyloid-Beta (Aβ) Aggregation Inhibition Assay
This assay is crucial for identifying compounds that can interfere with a key pathological process in Alzheimer's disease—the aggregation of amyloid-beta peptides into neurotoxic plaques.
Assay Principle:
-
The assay utilizes Thioflavin T (ThT), a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils. Upon binding, the fluorescence intensity of ThT increases significantly.
Protocol:
-
Synthetic Aβ peptide (typically Aβ42) is incubated in a buffer solution that promotes aggregation.
-
The test compound at various concentrations is added to the Aβ solution at the beginning of the incubation period. A control with no inhibitor is also prepared.
-
The mixture is incubated at 37°C with shaking to facilitate fibril formation.
-
At specific time points, ThT is added to the samples, and the fluorescence is measured using a fluorometer with excitation and emission wavelengths of approximately 450 nm and 483 nm, respectively.
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the control.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in neuroinflammation and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: NF-κB signaling pathway in LPS-induced neuroinflammation.
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-O-Syringoylajugol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-O-Syringoylajugol, a specialized iridoid glycoside. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on established best practices for the disposal of laboratory chemical waste.
Chemical Profile and Hazard Assessment
Key Structural Components:
-
Iridoid Glycoside Core: A class of monoterpenoids that can have a range of biological activities.[3][4]
-
Syringoyl Group: Derived from syringic acid, related to syringol and syringaldehyde which are classified as irritants and harmful if swallowed.[5][6]
Given its composition, this compound should be managed as a hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate PPE must be worn.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | May be required if handling fine powders; consult your institution's safety officer |
Disposal Procedures for this compound
The primary principle for the disposal of this compound is that it should not be discarded down the drain or in regular trash.[2][7] It must be collected and disposed of as hazardous chemical waste through a licensed disposal service.[8]
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound must be identified as chemical waste.[8]
-
Segregate: Keep this waste separate from other waste streams such as biological, radioactive, or general laboratory trash.[2][8] Store it separately from incompatible chemicals.[2]
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, leak-proof container with a secure cap.[2]
-
If dissolved in a solvent, list the solvent and the approximate concentration of this compound on the hazardous waste label.
-
Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Step 3: Storage of Chemical Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure area.[8]
-
Ensure the storage area is away from ignition sources and incompatible materials.
-
The container should be kept closed except when adding waste.[2]
Step 4: Disposal of Empty Containers
-
An empty container that held this compound must be decontaminated before being disposed of as regular trash.[1][2]
-
Triple Rinse Procedure:
-
Rinse the container three times with a suitable solvent (e.g., ethanol or methanol) that can dissolve the compound.
-
Collect all rinseate as hazardous liquid waste and add it to your designated liquid waste container.[1][2]
-
After triple rinsing, deface the original label on the container.[1]
-
The clean, empty container can then be disposed of in the appropriate recycling or trash bin.
-
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal contractor to arrange for pickup and disposal of the hazardous waste container.[8]
-
Follow all institutional procedures for waste manifest and pickup scheduling.
Spill Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste.
| Spill Scenario | Cleanup Protocol |
| Solid Spill | Carefully sweep up the solid material, trying to minimize dust generation. Place the material and all cleaning equipment (e.g., contaminated wipes) into the solid hazardous waste container. |
| Liquid Spill | Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the absorbent material and place it into the solid hazardous waste container. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. researchgate.net [researchgate.net]
- 4. Iridoid - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 6-O-Syringoylajugol
This document provides immediate, essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 6-O-Syringoylajugol.
Hazard Assessment and Primary Precautions
Based on the analysis of structurally similar compounds, this compound should be handled as a potentially hazardous substance. The primary anticipated hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: As a solid powder, it may cause respiratory tract irritation if inhaled.[2][3]
Always handle this compound within a certified chemical fume hood or other ventilated enclosure to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Transfer) | Standard Lab Coat | Nitrile Gloves | Safety Glasses with Side Shields | Work in a chemical fume hood. If not possible, an N95-rated respirator is recommended. |
| Preparing Solutions (Potential for Splash) | Standard Lab Coat | Nitrile Gloves | Chemical Safety Goggles | Work in a chemical fume hood. |
| Cleaning Spills | Chemical-Resistant Apron or Suit | Heavy-Duty Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Air-purifying respirator with appropriate cartridges if spill generates dust or vapors. |
Note: Always inspect gloves and other PPE for integrity before use.[4] Contaminated clothing should be removed and laundered separately before reuse.[5]
Operational and Disposal Plans
A systematic approach ensures safety during handling and disposal. Follow these procedural steps for all work involving this compound.
-
Pre-Operational Safety Check:
-
Risk Assessment: Evaluate the specific risks associated with the planned experiment, including quantities used and procedures involved.
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble Equipment: Gather all necessary PPE, handling equipment (spatulas, glassware), and spill control materials before starting.
-
-
Handling Procedures:
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid this compound to the container, avoiding the generation of dust. Close the primary container immediately after use.
-
Dissolving: In a fume hood, slowly add the weighed solid to the chosen solvent in a flask or beaker. Use a magnetic stirrer for efficient dissolution. Handle the solution with care to avoid splashes.
-
Storage: Store the compound in a tightly sealed, clearly labeled container. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[1]
-
-
Spill Management:
-
Minor Spill (Solid): Carefully sweep up the solid material, avoiding dust creation. Place it in a sealed container for hazardous waste disposal. Clean the area with a wet paper towel, which should also be disposed of as hazardous waste.
-
Minor Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material in a sealed container for disposal.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) office immediately.
-
-
Disposal Plan:
-
All materials contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous chemical waste.
-
Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the waste through your institution's EHS-approved hazardous waste program. Do not pour any waste down the drain.[1]
-
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
